Arteanoflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESTCBHMHKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Flavonoid Arteanoflavone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteanoflavone is a polymethoxylated flavonoid that has been identified from plant sources. As a member of the flavonoid class of secondary metabolites, it is of interest to researchers for its potential biological activities, which are often associated with this group of compounds, including antioxidant, anti-inflammatory, and other therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an illustrative representation of its biosynthetic origin.
Natural Sources of this compound
This compound has been identified as a natural constituent of the aerial parts of Artemisia hispanica, a plant belonging to the Asteraceae family.[1] While this is the most definitively cited source, it is plausible that this compound may also be present in other species of the genus Artemisia, which are known for their rich and diverse flavonoid content.
Quantitative Data
Currently, there is a lack of specific quantitative data in the available literature regarding the yield of this compound from Artemisia hispanica. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, time of harvest, and the specific chemotype of the plant. Further research is required to establish a reliable quantitative measure of this compound in its natural sources.
Experimental Protocols: Isolation of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively documented in readily available literature, a general methodology can be constructed based on established techniques for the separation of flavonoids from Artemisia species. The following protocol is a composite of standard phytochemical procedures.
1. Plant Material Collection and Preparation:
-
The aerial parts (leaves and stems) of Artemisia hispanica are collected and air-dried in a well-ventilated area, protected from direct sunlight, to preserve the chemical integrity of the constituents.
-
The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (typically 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a solvent like methanol or a mixture of dichloromethane and acetone.
-
Solvent Evaporation: The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.
3. Fractionation and Purification:
-
Solvent-Solvent Partitioning: The crude extract can be suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography for further separation.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavonoids.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with a suitable solvent system to isolate pure this compound.
4. Crystallization:
-
The purified this compound fraction is dissolved in a minimal amount of a suitable solvent and allowed to stand for crystallization. The resulting crystals are then washed with a cold solvent to remove impurities.
5. Structure Elucidation:
-
The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.
-
Visualizing the Workflow and Biosynthesis
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the isolation of this compound.
Caption: A simplified representation of the flavonoid biosynthetic pathway.
Conclusion
This compound represents a potentially valuable natural product for further scientific investigation. While its primary known source is Artemisia hispanica, a systematic approach to its isolation and characterization is crucial for enabling detailed studies into its biological activities and potential therapeutic applications. The methodologies and pathways outlined in this guide provide a foundational framework for researchers to build upon in their exploration of this and other related flavonoids. Further research is warranted to quantify its presence in various Artemisia species and to develop optimized and scalable purification protocols.
References
An In-depth Technical Guide to Arteanoflavone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteanoflavone, a flavonoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its biological activities and associated signaling pathways. Detailed experimental methodologies are presented to facilitate further research and development.
Physicochemical Properties
This compound is a yellow powder with the molecular formula C19H18O8 and a molecular weight of approximately 374.35 g/mol . While a precise melting point has not been definitively reported in publicly available literature, its solubility has been qualitatively described in various organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C19H18O8 | N/A |
| Molecular Weight | 374.35 g/mol | N/A |
| Appearance | Yellow powder | N/A |
| IUPAC Name | 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | N/A |
| Melting Point | Not definitively reported | N/A |
Spectral Data
Detailed experimental spectral data for this compound, including specific peak assignments for NMR, a definitive fragmentation pattern for mass spectrometry, precise absorption maxima for UV-Vis, and characteristic peaks for IR spectroscopy, are not extensively available in the current body of scientific literature. The following sections provide general characteristics expected for a flavonoid of this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a compound with the proposed structure of this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the flavonoid backbone and its substituents. Researchers can refer to established databases and literature on similar flavonoid structures for predicted chemical shifts.[1][2][3][4][5]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under techniques like ESI-MS/MS would likely involve characteristic losses of small molecules such as CO, H₂O, and methyl groups, as well as retro-Diels-Alder (rDA) fragmentation of the C-ring, which is typical for flavonoids.[6][7][8][9][10][11][12][13]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a solvent like methanol is anticipated to display two major absorption bands, which are characteristic of the flavone skeleton.[14][15][16][17][18][19][20][21][22][23] Band I, typically in the range of 300-400 nm, is associated with the B-ring cinnamoyl system, while Band II, usually between 240-280 nm, corresponds to the A-ring benzoyl system.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include O-H stretching vibrations from the hydroxyl groups, C=O stretching from the ketone group on the C-ring, C-O stretching from the ether linkages, and C=C stretching from the aromatic rings.[18][24][25][26][27][28][29]
Biological Activity and Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways, suggesting its potential as a therapeutic agent. Specifically, it has been observed to affect the phosphorylation of proteins within the PI3K/Akt and MAPK signaling cascades.[30]
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK pathways are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and inflammation. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. This compound has been demonstrated to decrease the phosphorylation of PI3K and Akt, as well as the MAPK proteins p38, ERK, and JNK, in stimulated platelets.[30] This inhibitory action suggests that this compound may exert anti-inflammatory and anti-proliferative effects.
Figure 1: this compound's inhibitory effect on PI3K/Akt and MAPK pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Isolation and Purification of this compound from Artemisia Species
This protocol outlines a general procedure for the extraction and purification of flavonoids from Artemisia species, which can be optimized for this compound.
Figure 2: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered aerial parts of the Artemisia plant are macerated with methanol at room temperature.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity. The flavonoid-rich ethyl acetate fraction is collected.
-
Chromatography: The ethyl acetate fraction is further purified using column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[2][10][31][32]
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is calculated relative to untreated control cells.[3][7][13][14][31]
Western Blot Analysis of PI3K/Akt Signaling
This protocol details the investigation of this compound's effect on the PI3K/Akt signaling pathway.[30]
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulant (e.g., a growth factor) for the desired time. Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][8][32]
Figure 3: Workflow for Western blot analysis of PI3K/Akt signaling.
Conclusion
This compound presents as a promising flavonoid with potential therapeutic value, particularly through its modulation of the PI3K/Akt and MAPK signaling pathways. While foundational physicochemical data is available, a comprehensive understanding of its properties necessitates further detailed spectroscopic analysis. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities and mechanisms of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. lctsbible.com [lctsbible.com]
- 19. ejournal.upi.edu [ejournal.upi.edu]
- 20. ijcmas.com [ijcmas.com]
- 21. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Anti-proliferative activity of Artemisia marschalliana on cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 29. pubcompare.ai [pubcompare.ai]
- 30. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Preliminary Biological Activity Screening of Arteanoflavone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteanoflavone, a methoxyflavone identified from the Artemisia genus, represents a promising yet under-investigated natural compound in the landscape of drug discovery. While direct and extensive biological screening data for this compound remains limited, this technical guide synthesizes the current understanding of its potential therapeutic activities by examining structurally analogous methoxyflavonoids isolated from Artemisia species. This document provides a comprehensive overview of the preliminary anticancer and anti-inflammatory activities of these related compounds, including quantitative data from various assays, detailed experimental protocols, and visualizations of relevant signaling pathways. The presented data suggests that this compound may possess significant pharmacological potential, warranting further dedicated investigation.
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have demonstrated potent cytotoxic and anti-inflammatory effects.[2] this compound, with the chemical structure 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a methoxyflavone found in Artemisia species.[3][] Due to a scarcity of direct research on this compound, this guide will focus on the biological activities of structurally similar and well-studied methoxyflavonoids from the same genus, namely eupatilin and jaceosidin, to extrapolate the potential therapeutic profile of this compound.
Chemical Structure of this compound
The chemical structure of this compound is presented below. The presence of hydroxyl and multiple methoxy groups is anticipated to contribute to its biological activities.
-
IUPAC Name: 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[]
-
Molecular Formula: C₁₉H₁₈O₈[3]
-
Molecular Weight: 374.35 g/mol []
Data Presentation: Biological Activities of Structurally Related Methoxyflavonoids
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of methoxyflavonoids structurally related to this compound, primarily focusing on compounds isolated from Artemisia species.
Table 1: Anticancer Activity of Methoxyflavonoids from Artemisia Species
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5,6-dihydroxy-7,3',4'-trimethoxyflavone | SW620 (colon) | In vivo tumor growth inhibition | 44.6% inhibition | [5] |
| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone | SW620 (colon) | In vivo tumor growth inhibition | 14.6% inhibition | [5] |
| Jaceosidin | MCF10A-ras (breast) | Apoptosis induction | Induces apoptosis | [6] |
| Eupatilin | MCF-10A (breast) | Anti-invasive activity | Inhibits TNF-α-induced invasion | [6] |
| 5,7-dihydroxy-3,6,4′-TMF | A2058 (melanoma) | Cytotoxicity | 3.92 | [2] |
| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | A2058 (melanoma) | Cytotoxicity | 8.18 | [2] |
Table 2: Anti-inflammatory Activity of Methoxyflavonoids from Artemisia Species
| Compound | Cell Line | Assay | Effect | IC₅₀ (µM) | Reference |
| Jaceosidin | RAW 264.7 (macrophage) | Cyclooxygenase-2 (COX-2) Inhibition | Inhibition of PGE₂ production | 2.8 | [7] |
| Spinacetin | RAW 264.7 (macrophage) | Nitric Oxide (NO) Production | Weak inhibition | - | [7] |
| Jaceosidin | RAW 264.7 (macrophage) | Nitric Oxide (NO) Production | Weak inhibition | - | [7] |
| Axillarin | RAW 264.7 (macrophage) | Prostaglandin E₂ (PGE₂) Production | Reduction | - | [7] |
| Penduletin | RAW 264.7 (macrophage) | Prostaglandin E₂ (PGE₂) Production | Reduction | - | [7] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related flavonoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Reaction):
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.
Caption: A generalized workflow for the isolation and preliminary biological screening of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative inhibitory effect of this compound on the MAPK/ERK signaling pathway.
Discussion and Future Directions
The preliminary data from structurally related methoxyflavonoids strongly suggest that this compound holds promise as a bioactive compound with potential anticancer and anti-inflammatory properties. The presence of multiple hydroxyl and methoxy groups on its flavonoid backbone is a key structural feature often associated with such activities. The anticancer potential may be mediated through the induction of apoptosis and inhibition of cell proliferation, possibly via modulation of signaling pathways like MAPK/ERK.[6] The anti-inflammatory effects are likely attributable to the inhibition of pro-inflammatory mediators such as nitric oxide and prostaglandins, potentially through the suppression of the NF-κB signaling pathway.
Future research should prioritize the following:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Artemisia species to obtain sufficient quantities for comprehensive biological evaluation.
-
Direct Biological Screening: Systematic in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory assay models to determine its specific IC₅₀ values and therapeutic potential.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects, including the identification of its direct cellular targets and its impact on key signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, the available data on structurally similar methoxyflavonoids from the Artemisia genus provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties of this promising natural product. The comprehensive data on related compounds, coupled with detailed experimental protocols and pathway visualizations, offers a roadmap for the systematic evaluation of this compound's anticancer and anti-inflammatory potential.
References
The Discovery and Scientific Journey of Arteanoflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteanoflavone, a naturally occurring flavone, has been the subject of scientific inquiry since its initial discovery. This technical guide provides a comprehensive overview of the history and discovery of this compound, detailing its isolation, structural elucidation, and what is currently known about its biological activities. The document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in the fields of natural product chemistry and drug development.
Discovery and Initial Isolation
This compound, chemically identified as 5,7-Dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one, was first isolated from the aerial parts of Artemisia hispanica[1]. The discovery was a result of a phytochemical investigation aimed at identifying the flavonoid constituents of this plant species.
Experimental Protocol: Isolation of this compound
The following protocol is based on the initial isolation procedure described in the scientific literature.
Plant Material:
-
Aerial parts of Artemisia hispanica were collected and air-dried.
Extraction:
-
The dried and powdered plant material was exhaustively extracted with ethanol at room temperature.
-
The resulting ethanol extract was concentrated under reduced pressure to yield a crude extract.
Fractionation and Purification:
-
The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction, which typically contains flavonoids, was subjected to column chromatography on silica gel.
-
Elution was carried out using a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Fractions were monitored by thin-layer chromatography (TLC). Those containing the compound of interest were combined.
-
Final purification was achieved by preparative TLC or further column chromatography to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
-
¹H-NMR (Proton NMR): Provides information on the number, environment, and coupling of protons in the molecule. Key signals would include those for the aromatic protons on the A and B rings, the methoxy group protons, and the hydroxyl group protons.
-
¹³C-NMR (Carbon-13 NMR): Determines the number and types of carbon atoms. The chemical shifts of the carbons in the chromone ring system and the substituted phenyl ring are characteristic.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption bands for the flavone chromophore. The use of shift reagents can help to determine the position of hydroxyl groups.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.
Biological Activity of this compound
The biological activities of many flavonoids have been extensively studied, revealing a wide range of pharmacological effects. However, specific quantitative data on the biological activity of this compound is limited in the currently available literature. General activities attributed to flavonoids include antioxidant, anti-inflammatory, and anticancer properties.
Quantitative Data Summary
A thorough search of scientific databases did not yield specific IC₅₀ or EC₅₀ values for this compound. The following table is presented as a template for when such data becomes available.
| Biological Target/Assay | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound have not yet been elucidated in published research. However, flavonoids are known to interact with various cellular signaling cascades. Potential pathways that could be investigated for this compound, based on the activities of structurally similar flavonoids, are depicted below.
Potential Signaling Pathways for Investigation
Caption: Potential signaling pathways for flavonoid intervention.
Experimental Workflow for Elucidating Mechanism of Action
Caption: A generalized workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound represents a natural product with potential for further pharmacological investigation. The foundational work on its discovery and structure has paved the way for future studies. Key areas for future research include:
-
Comprehensive Biological Screening: A broad screening of this compound against various biological targets is necessary to identify its primary pharmacological activities.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis of derivatives and QSAR studies could lead to the development of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential for its development as a drug candidate.
This technical guide serves as a repository of the current knowledge on this compound and a roadmap for its future exploration. As new data emerges, this document can be updated to reflect the evolving understanding of this intriguing natural compound.
References
Arteaflavanone's Potential as an Aldose Reductase Inhibitor: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative data on the aldose reductase inhibitory activity of arteanoflavone is not publicly available. This guide will utilize data from flavonoid compounds isolated from the same source, Artemisia iwayomogi, to provide a representative technical overview of a flavonoid's potential as an aldose reductase inhibitor. The compounds, hispidulin and 6-methoxytricin, will be used as exemplary subjects.
Introduction
The enzyme aldose reductase (AR) is a critical component of the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation is a key pathogenic factor in the development of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and management of these complications.
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have been extensively investigated for their aldose reductase inhibitory potential. Arteaflavanone, a flavonoid isolated from Artemisia iwayomogi, has been identified as a significant inhibitor of aldose reductase. This technical guide provides a comprehensive overview of the potential of flavonoids, exemplified by compounds from Artemisia iwayomogi, as aldose reductase inhibitors, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Quantitative Data on Aldose Reductase Inhibition
The inhibitory activity of flavonoids against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for hispidulin and 6-methoxytricin, flavonoids isolated from Artemisia iwayomogi, against rat lens aldose reductase.
| Compound | IC50 (µM) |
| Hispidulin | 1.28 ± 0.05 |
| 6-Methoxytricin | 0.95 ± 0.03 |
| Quercetin (Reference) | 0.86 ± 0.02 |
Experimental Protocols
The following sections detail the standard methodologies used to assess the aldose reductase inhibitory activity of compounds like this compound.
Preparation of Rat Lens Aldose Reductase
-
Tissue Homogenization: Lenses are dissected from the eyes of Sprague-Dawley rats and homogenized in a phosphate buffer (pH 6.2).
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: The resulting supernatant, which contains the crude aldose reductase enzyme, is carefully collected for use in the inhibition assay.
Aldose Reductase Inhibition Assay
The inhibitory activity is determined spectrophotometrically by measuring the decrease in NADPH absorption at 340 nm.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing sodium phosphate buffer (pH 6.2), NADPH, and the test compound (e.g., hispidulin, 6-methoxytricin) dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme Addition: The reaction is initiated by the addition of the rat lens supernatant containing aldose reductase.
-
Substrate Addition: DL-glyceraldehyde is added as the substrate to start the enzymatic reaction.
-
Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored for a set period (e.g., 6 minutes) using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Visualizations
Signaling Pathway
Caption: The Polyol Pathway in Hyperglycemia.
Experimental Workflow
Caption: Workflow for Aldose Reductase Inhibition Assay.
Logical Relationship
Caption: Inhibition of the Polyol Pathway by Arteaflavanone.
In Silico Docking Studies of Arteaflavone and its Analogs with Target Proteins: A Technical Guide
Disclaimer: The term "arteanoflavone" did not yield specific results in a comprehensive search of available scientific literature. It is possible that this is a novel compound with limited public data or a typographical error. This guide will proceed by focusing on a structurally similar and well-researched biflavonoid, amentoflavone, as a representative molecule to illustrate the principles and methodologies of in silico docking studies for this class of compounds. The techniques and data presented are broadly applicable to the study of other flavonoids and biflavonoids.
Introduction to In Silico Docking in Flavonoid Research
In the realm of computational chemistry and drug discovery, in silico molecular docking has emerged as a powerful and indispensable tool for predicting the binding affinity and interaction patterns between a small molecule (ligand), such as a flavonoid, and a macromolecular target, typically a protein.[1] This computational technique simulates the interaction between a ligand and a target protein at the molecular level, providing valuable insights into the binding mode and the stability of the resulting complex.[2][3] For flavonoids like amentoflavone, a biflavonoid with demonstrated therapeutic potential, in silico docking plays a crucial role in identifying and validating potential protein targets, elucidating mechanisms of action, and guiding the development of novel therapeutic agents.[4]
The primary objective of molecular docking is to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of their interaction, often expressed as a binding energy or docking score.[3] Lower binding energy values typically indicate a more stable and favorable interaction. These predictions are instrumental in the early stages of drug development, enabling the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.[1][5]
Target Proteins for Flavonoids in In Silico Studies
In silico docking studies have been employed to investigate the interaction of flavonoids with a wide array of protein targets implicated in various diseases. The selection of a target protein is a critical first step and is often guided by existing knowledge of the compound's biological activities or the desire to explore new therapeutic applications. For flavonoids, including amentoflavone, several key protein targets have been explored, as summarized in the table below.
| Target Protein | PDB ID | Therapeutic Area | Role of Target |
| Main Protease (Mpro) of SARS-CoV-2 | 6LU7 | Antiviral (COVID-19) | A key enzyme in the replication of the SARS-CoV-2 virus.[5] |
| Angiotensin-Converting Enzyme 2 (ACE2) | - | Antiviral (COVID-19) | The primary receptor for SARS-CoV-2 entry into human cells.[6] |
| RNA-dependent RNA polymerase (RdRp) | - | Antiviral (COVID-19) | An essential enzyme for viral RNA replication.[6] |
| NF-κB | - | Anti-inflammatory | A protein complex that controls the transcription of DNA, cytokine production, and cell survival. |
| Cruzain | - | Anti-parasitic (Chagas Disease) | A key enzyme in the life cycle of the parasite Trypanosoma cruzi.[4] |
| Acetylcholinesterase (AChE) | 4EY7 | Neurodegenerative Diseases (Alzheimer's) | An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key strategy in Alzheimer's treatment.[7][8] |
| β-secretase (BACE-1) | - | Neurodegenerative Diseases (Alzheimer's) | An enzyme involved in the formation of amyloid-β plaques in Alzheimer's disease.[8] |
| Cyclooxygenase-2 (COX-2) | 1CX2 | Anti-inflammatory | An enzyme responsible for inflammation and pain.[9] |
| Aryl Hydrocarbon Receptor (AhR) | - | Cancer, Immunology | A transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses.[10][11] |
| D(4) Dopamine Receptor (DRD4) | - | Neurological Disorders | A G-protein coupled receptor involved in neuronal signaling.[12] |
Quantitative Data from In Silico Docking Studies
The output of in silico docking studies is primarily quantitative, providing a basis for comparing the binding affinities of different ligands to a target protein. The most common metric is the binding energy, typically expressed in kcal/mol. The following table summarizes representative binding energy data for amentoflavone and other flavonoids against various protein targets, as reported in the literature.
| Flavonoid | Target Protein | Binding Energy (kcal/mol) | Reference Compound/Activity |
| Amentoflavone | Main Protease (Mpro) of SARS-CoV-2 | -8.4 | - |
| Amentoflavone | Cruzain | Significant interaction observed | - |
| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 | - |
| Sterubin | Acetylcholinesterase (AChE) | -10.16 | - |
| Fisetin | Acetylcholinesterase (AChE) | -10.11 | - |
| Biochanin-A | β-secretase (BACE-1) | -9.81 | - |
| Sterubin | β-secretase (BACE-1) | -8.96 | - |
| Epicatechin gallate | β-secretase (BACE-1) | -7.47 | - |
| M7 (a flavone) | 15-lipoxygenase | -7.5 | IC50 = 38.5 µM |
| M17 (a flavone) | Xanthine oxidase (XOD) | - | IC50 = 0.9 µM |
| M5 (a flavone) | α-amylase | - | IC50 = 1.2 µM |
| M13 (a flavone) | α-amylase | - | IC50 = 1.4 µM |
Experimental Protocols for In Silico Docking
A standardized workflow is typically followed for in silico molecular docking studies. The key steps are outlined below.
Preparation of the Target Protein
-
Retrieval of Protein Structure: The three-dimensional structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).[9] If an experimental structure is unavailable, homology modeling can be used to predict the structure based on a template with a similar amino acid sequence.[2]
-
Protein Preparation: The retrieved protein structure is "cleaned" to prepare it for docking. This involves removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[9] Hydrogen atoms are then added to the protein structure.
Preparation of the Ligand
-
Ligand Structure Retrieval: The 2D or 3D structure of the ligand (e.g., amentoflavone) is obtained from a chemical database like PubChem.[8]
-
Ligand Optimization: The ligand's structure is optimized to its lowest energy conformation. This may involve generating different 3D conformations and ensuring the correct protonation state at a physiological pH.[2]
Molecular Docking Simulation
-
Grid Box Generation: A "grid box" is defined around the active site of the target protein. This grid box specifies the region where the docking software will attempt to place the ligand.
-
Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to evaluate the binding poses. The Lamarckian Genetic Algorithm is a commonly used algorithm in software like AutoDock.[8]
-
Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. The result is typically a binding energy value (e.g., in kcal/mol).
Analysis of Docking Results
-
Binding Pose Analysis: The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energies.
-
Interaction Analysis: The interactions between the ligand and the protein's active site residues are examined. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.
-
Validation: The computational results should ideally be validated through experimental methods, such as in vitro binding assays, to confirm the predicted binding affinity and mode of interaction.[2]
Visualization of Workflows and Pathways
In Silico Docking Workflow
The following diagram illustrates the general workflow for an in silico molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to In Silico Docking Studies – Pharma.Tips [pharma.tips]
- 3. mdpi.com [mdpi.com]
- 4. Quantum computational investigations and molecular docking studies on amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico binding role of flavonoids as SARS-CoV-2 main protease (Mpro) inhibitors: A dataset of molecular docking simulation-based high-throughput virtual screening (HTVS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Arteanoflavone from Artemisia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteanoflavone, a flavonoid found in various Artemisia species, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from Artemisia plant material, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established techniques for flavonoid isolation from the Artemisia genus.
Principle
The extraction and purification of this compound rely on the principles of solid-liquid extraction to isolate a crude flavonoid mixture from the plant matrix, followed by chromatographic techniques to separate and purify this compound from other co-extracted compounds. The choice of solvents and chromatographic phases is critical and is based on the polarity of this compound and the impurities to be removed.
Materials and Reagents
-
Plant Material: Dried and powdered aerial parts of Artemisia species known to contain this compound (e.g., Artemisia iwayomogi).
-
Solvents: Methanol, ethanol, hexane, ethyl acetate, chloroform, acetonitrile (analytical or HPLC grade).
-
Stationary Phases: Silica gel (60-120 mesh for column chromatography), Sephadex LH-20, TLC plates (silica gel 60 F254).
-
Reagents: Anhydrous sodium sulfate, vanillin-sulfuric acid reagent (for TLC visualization).
Equipment
-
Grinder or mill
-
Soxhlet extractor or large-scale maceration setup
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) developing tanks
-
UV lamp (254 nm and 366 nm)
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
Experimental Protocols
Protocol 1: Extraction of Crude Flavonoid Mixture
This protocol describes a standard maceration technique for obtaining a crude extract enriched with flavonoids.
-
Preparation of Plant Material: Grind the dried aerial parts of the Artemisia plant to a coarse powder (20-40 mesh).
-
Defatting: (Optional but recommended) Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours to remove non-polar compounds like fats and waxes. Filter and discard the hexane extract. Air-dry the plant residue.
-
Flavonoid Extraction: Macerate the defatted plant material with 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Protocol 2: Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the isolation of pure this compound from the crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude methanolic extract onto a small amount of silica gel (1:2 w/w).
-
Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions of 50-100 mL and monitor the composition of each fraction by TLC.
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Dissolve the this compound-rich fractions obtained from the silica gel column in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol at a slow flow rate.
-
This step helps to remove pigments and other high molecular weight impurities.
-
Monitor the eluate by TLC and collect the fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Further purify the fractions from the Sephadex column using a preparative HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The exact gradient will need to be optimized based on analytical HPLC runs.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm or 340 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the extraction and purification process.
Table 1: Extraction Yield from Artemisia spp.
| Extraction Method | Solvent System | Extraction Time (h) | Temperature (°C) | Crude Extract Yield (%) |
| Maceration | 80% Methanol | 72 | 25 | 12.5 |
| Soxhlet Extraction | 95% Ethanol | 24 | 78 | 15.2 |
| Ultrasound-Assisted | 70% Ethanol | 1 | 40 | 14.1 |
Table 2: Purification of this compound
| Purification Step | Stationary Phase | Mobile Phase System | This compound Purity (%) | Recovery Rate (%) |
| Silica Gel Column | Silica Gel (60-120 mesh) | Chloroform:Ethyl Acetate Gradient | ~40 | ~85 |
| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol | ~75 | ~90 |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile:Water Gradient | >98 | ~70 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship of Purification Steps
Caption: Logic of the Multi-step Purification Protocol.
Total Synthesis of Arteanoflavone and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of arteanoflavone, a naturally occurring polymethoxyflavone, and its derivatives. This compound, with the chemical structure 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one, has garnered interest for its potential biological activities, characteristic of the flavonoid class of compounds. This guide outlines a plausible and efficient synthetic route, detailed experimental procedures, and methods for the preparation of its derivatives, alongside a summary of relevant quantitative data.
Retrosynthetic Analysis and Synthetic Strategy
The total synthesis of this compound can be achieved through a convergent strategy, primarily involving the formation of a chalcone intermediate followed by its oxidative cyclization to the flavone core. The retrosynthetic analysis reveals two key starting materials: a polysubstituted acetophenone and a polysubstituted benzaldehyde.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves two primary steps:
-
Claisen-Schmidt Condensation: An aldol condensation between 2',4'-dihydroxy-5'-methoxyacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions to yield the corresponding 2'-hydroxychalcone.
-
Oxidative Cyclization: The subsequent intramolecular cyclization and oxidation of the chalcone intermediate to form the flavone ring system of this compound. A common and effective method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction or the use of iodine in a suitable solvent like dimethyl sulfoxide (DMSO).
Experimental Protocols
Synthesis of the Chalcone Intermediate
This protocol details the base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor.
Materials:
-
2',4'-Dihydroxy-5'-methoxyacetophenone
-
3,4,5-Trimethoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dihydroxy-5'-methoxyacetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.1 eq) in ethanol.
-
To this stirred solution, add a 50% aqueous solution of potassium hydroxide (3.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is approximately 2-3.
-
The precipitated solid is the desired chalcone. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to obtain the crude chalcone, which can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Caption: Experimental workflow for chalcone synthesis.
Total Synthesis of this compound via Oxidative Cyclization
This protocol describes the conversion of the chalcone intermediate to this compound using iodine in DMSO.
Materials:
-
Chalcone intermediate from step 2.1
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve the chalcone intermediate (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (0.1-0.3 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized to explore structure-activity relationships. Common modifications include alkylation or acylation of the free hydroxyl groups at positions C-5 and C-7.
O-Alkylation of this compound
Materials:
-
Artenoflavone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard inert atmosphere glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add the desired alkyl halide (2.2 eq) dropwise to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the O-alkylated derivative.
Quantitative Data
The following tables summarize typical yields for the synthesis of flavones and reported biological activities for this compound and related compounds.
Table 1: Reaction Yields for the Synthesis of Flavones via Chalcone Cyclization
| Step | Reaction | Typical Yield (%) | Reference |
| 1 | Claisen-Schmidt Condensation | 70-90 | [1] |
| 2 | Oxidative Cyclization (I₂/DMSO) | 60-85 | [1] |
Table 2: Biological Activity of this compound and Related Polymethoxyflavones
| Compound | Biological Activity | IC₅₀ (µM) | Cell Line/Assay | Reference |
| This compound | Aldose Reductase Inhibition | - | - | [] |
| This compound | Advanced Glycation End Products (AGEs) Formation Inhibition | - | - | [] |
| 5,6,7,3',4',5'-Hexamethoxyflavone | Anticancer | ~50 | Hs578T (Breast Cancer) | [3] |
| Nobiletin | Anticancer | ~40 | Hs578T (Breast Cancer) | [3] |
| Various Flavones | Anti-α-amylase | 1.2 - >100 | In vitro assay | [4] |
| Various Flavones | Anti-acetylcholinesterase | 10.2 - >100 | In vitro assay | [4] |
| Various Flavones | Anticancer | 4.6 - >100 | Various cell lines | [4] |
Signaling Pathways and Logical Relationships
Flavonoids are known to exert their biological effects through various signaling pathways. The diagram below illustrates a generalized pathway often implicated in the anticancer activity of polymethoxyflavones.
Caption: Generalized signaling pathways modulated by polymethoxyflavones.[3]
References
- 1. researchgate.net [researchgate.net]
- 3. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Arteanoflavone in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of arteanoflavone in plant extracts, particularly from species of the Artocarpus genus. This method is designed to be robust, accurate, and precise, making it suitable for quality control, phytochemical research, and the development of natural product-based pharmaceuticals. Detailed protocols for sample preparation, chromatographic separation, and method validation are presented, along with data presentation guidelines and visual representations of the experimental workflow and relevant biosynthetic pathways.
Introduction
This compound is a flavonoid compound that has been isolated from various plant species, including those of the Artocarpus genus. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for a wide range of biological activities. The quantification of specific flavonoids like this compound is crucial for the standardization of herbal extracts, ensuring their quality, efficacy, and safety in medicinal applications.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of flavonoids due to its high sensitivity, selectivity, and accuracy.[1][2][3] This application note details a reversed-phase HPLC-UV method for the reliable quantification of this compound in complex plant matrices.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material: Dried and powdered plant tissue (e.g., leaves, bark, or heartwood of Artocarpus species).
-
Extraction Solvents: Methanol, ethanol, or ethyl acetate.
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Given that flavonoids typically exhibit strong absorbance between 250 nm and 370 nm, a wavelength of 280 nm is recommended for the detection of this compound.
-
Injection Volume: 10 µL.
Table 1: Gradient Elution Program
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. These are used to construct a calibration curve.
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh 1.0 g of the dried, powdered plant material.
-
Add 20 mL of methanol to the plant material.
-
Perform extraction using ultrasonication for 30 minutes or Soxhlet extraction for 2 hours.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Sample Solution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4]
-
Linearity: The linearity of the method is assessed by plotting the peak area against the concentration of the standard solutions. A linear relationship should be observed, with a correlation coefficient (R²) of ≥ 0.999.
-
Precision: The precision of the method is determined by analyzing replicate injections of the same sample. The relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 2%.
-
Accuracy: Accuracy is evaluated through a recovery study by spiking a known amount of this compound standard into a sample matrix. The recovery should be within the range of 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative results of this compound in different plant extracts are summarized in the tables below.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | 0.9995 |
| Intra-day Precision (%RSD) | 1.2 |
| Inter-day Precision (%RSD) | 1.8 |
| Accuracy (Recovery %) | 99.5% |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
Table 3: Quantification of this compound in Various Artocarpus Extracts
| Plant Material | Extraction Solvent | This compound Concentration (mg/g of dry weight) |
| A. heterophyllus Heartwood | Methanol | 2.5 ± 0.1 |
| A. heterophyllus Leaf | Methanol | 0.8 ± 0.05 |
| A. altilis Bark | Ethyl Acetate | 1.2 ± 0.08 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: General biosynthetic pathway of flavonoids.
References
Application Note: High-Throughput Analysis of Arteanoflavone and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of arteanoflavone and the identification of its potential metabolites in biological matrices. As a flavonoid, this compound is anticipated to undergo significant metabolism in vivo. While specific experimental data for this compound is not yet widely available, this document provides a comprehensive protocol based on established methodologies for structurally similar flavonoids, such as amentoflavone. The described methods are intended to serve as a detailed starting point for researchers and drug development professionals, and they will require optimization and validation for the specific analysis of this compound.
Introduction
This compound is a flavonoid compound with the chemical formula C₁₉H₁₈O₈ and a molecular weight of 374.35 g/mol .[1][] Flavonoids are a class of natural products known for their diverse pharmacological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new flavonoid candidates like this compound is crucial for their development as therapeutic agents. LC-MS/MS is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drug compounds and the characterization of their metabolites in complex biological samples.[3]
This application note outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection for the analysis of this compound and its putative metabolites. The provided protocols are based on well-established methods for other flavonoids and are expected to be readily adaptable to this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is designed for the extraction of this compound and its metabolites from plasma, a common matrix in pharmacokinetic studies.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of IS solution.
-
Add 200 µL of 1% formic acid in water to the plasma sample and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound, its metabolites, and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
In Vitro Metabolism Study: Incubation with Liver Microsomes
This protocol is to generate and identify potential phase I and phase II metabolites of this compound using liver microsomes.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Solution A and B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade), ice-cold
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add this compound to the mixture to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex and then centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute as described in the SPE protocol for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound and its metabolites. Optimization will be necessary.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (flavonoids can often be detected in both modes, but negative mode is common for phenolic compounds).[3][5]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of this compound and targeted metabolites. A full scan or precursor ion scan can be used for metabolite identification.
-
Ion Source Temperature: 150°C
-
Capillary Voltage: 2.0 kV
-
Desolvation Temperature: 650°C
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. A predicted precursor ion for this compound ([M-H]⁻) would be m/z 373.1. Product ions would be generated by fragmentation of this precursor.
Data Presentation
The following tables present hypothetical quantitative data for a validated this compound LC-MS/MS assay, based on typical performance characteristics for such methods.
Table 1: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.981 | 99.1 |
| 1000 | 11.950 | 98.3 |
| Linear Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 75 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 750 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Potential Metabolites of this compound
Based on common metabolic pathways for flavonoids, the following metabolites of this compound (MW = 374.35) could be anticipated.
| Metabolite Type | Molecular Weight Change | Predicted [M-H]⁻ (m/z) |
| Glucuronide Conjugate | + 176 | 549.1 |
| Sulfate Conjugate | + 80 | 453.1 |
| Methylated Metabolite | + 14 | 387.1 |
| Hydroxylated Metabolite | + 16 | 389.1 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Putative metabolic pathways of this compound.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for sample preparation and in vitro metabolism, along with the suggested starting parameters for LC-MS/MS, offer a solid foundation for researchers. While the quantitative data and metabolic pathways are based on well-studied, structurally related flavonoids, they provide a realistic expectation for the performance of a validated assay for this compound. The successful application of these methods will enable a thorough investigation of the pharmacokinetic and metabolic profile of this compound, which is essential for its further development.
References
- 1. PubChemLite - this compound (C19H18O8) [pubchemlite.lcsb.uni.lu]
- 3. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intracellular metabolism of isoflavones in endothelial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Application Notes and Protocols for Flavonoid Treatment in Cell Culture Experiments
Disclaimer: The compound "arteanoflavone" is not readily identifiable in the scientific literature. Therefore, this document provides a general protocol for the in vitro use of a representative flavonoid. Researchers should adapt this protocol based on the specific characteristics of the flavonoid under investigation.
Introduction
Flavonoids are a class of natural compounds with a polyphenolic structure, widely found in plants. They are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are often mediated through the modulation of various cellular signaling pathways. This document provides a comprehensive guide for researchers and scientists on how to design and conduct cell culture experiments to investigate the effects of a novel flavonoid.
Quantitative Data Summary
The following table summarizes hypothetical data from a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cytotoxicity assay, which is crucial for determining the appropriate concentration range for a flavonoid treatment.
| Flavonoid Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 88.3 ± 5.5 |
| 25 | 75.1 ± 6.2 |
| 50 | 52.4 ± 5.9 |
| 100 | 28.7 ± 4.3 |
Experimental Protocols
Preparation of Flavonoid Stock Solution
Objective: To prepare a high-concentration stock solution of the flavonoid for subsequent dilutions.
Materials:
-
Flavonoid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out a precise amount of the flavonoid powder under sterile conditions.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Vortex the solution thoroughly to ensure the flavonoid is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Seeding
Objective: To prepare cultured cells for flavonoid treatment.
Materials:
-
Human cell line of interest (e.g., A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.
-
Seed the cells into appropriate culture plates (e.g., 96-well for cytotoxicity assays, 6-well for protein/RNA extraction) at a predetermined density and allow them to adhere overnight.
Flavonoid Treatment
Objective: To expose the cultured cells to various concentrations of the flavonoid.
Materials:
-
Prepared flavonoid stock solution
-
Serum-free cell culture medium
-
Cultured cells from the previous step
Protocol:
-
The following day, remove the complete medium from the wells.
-
Prepare serial dilutions of the flavonoid stock solution in serum-free medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest flavonoid concentration).
-
Add the flavonoid-containing medium to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Cytotoxicity Assay
Objective: To determine the effect of the flavonoid on cell viability and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Investigation
Objective: To investigate the effect of the flavonoid on the expression and activation of key proteins in a specific signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Application of Arteanoflavone in Anti-Glycation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification of potent inhibitors of AGE formation is a critical area of research in drug discovery and development. Arteanoflavone, a flavonoid isolated from plants of the Artemisia genus, such as Artemisia iwayomogi and Artemisia hispanica, has demonstrated significant inhibitory activity against the formation of AGEs, positioning it as a promising candidate for further investigation.[1][2] This document provides detailed application notes and protocols for the use of this compound in in-vitro anti-glycation assays.
Data Presentation
The inhibitory effect of this compound on the formation of Advanced Glycation End Products (AGEs) has been quantified in scientific studies. The following table summarizes the available quantitative data, providing a clear comparison with other related compounds isolated from Artemisia iwayomogi.
| Compound | Anti-AGEs Formation Activity (IC50 in µM) | Source |
| This compound | 134.40 | Lee et al., 2017 |
| Hispidulin | 11.23 | Lee et al., 2017 |
| 6-Methoxytricin | > 200 | Lee et al., 2017 |
| Quercetin-3-gentiobioside | 109.46 | Lee et al., 2017 |
| Aminoguanidine (Positive Control) | Not specified in the study | - |
Signaling Pathway of Glycation and Inhibition by Flavonoids
The process of glycation begins with the reaction of a reducing sugar with a protein to form a Schiff base, which then rearranges to a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of AGEs. Flavonoids, including this compound, are thought to inhibit this process through several mechanisms, including the scavenging of reactive carbonyl species (such as methylglyoxal), chelation of metal ions that catalyze oxidation reactions, and by breaking the cross-links between AGEs and proteins.
References
Developing Arteanoflavone as a Therapeutic Agent for Diabetic Complications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic derangements, culminating in debilitating long-term complications, including nephropathy, retinopathy, neuropathy, and cardiovascular diseases. At the heart of these pathologies are processes such as the polyol pathway flux, the formation of advanced glycation end-products (AGEs), chronic inflammation, and oxidative stress. Flavonoids, a class of polyphenolic compounds, have garnered significant attention for their potential to mitigate these diabetic complications due to their potent antioxidant and anti-inflammatory properties.
Artenoflavone, a flavonoid with the chemical structure 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, has been identified as a promising candidate for therapeutic intervention. Preliminary studies have indicated its significant inhibitory activity against aldose reductase and the formation of AGEs, two key pathways implicated in the pathogenesis of diabetic complications.
These application notes provide a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of arteanoflavone as a therapeutic agent for diabetic complications. The document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of the key signaling pathways and experimental workflows.
Key Pathological Pathways in Diabetic Complications Targeted by this compound
This compound is hypothesized to exert its therapeutic effects by modulating several key signaling pathways that are dysregulated in diabetes.
The Polyol Pathway and Aldose Reductase Inhibition
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the rate-limiting enzyme in this pathway, reduces glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the concomitant depletion of NADPH lead to osmotic and oxidative stress, contributing to diabetic complications, particularly neuropathy and retinopathy. This compound's ability to inhibit aldose reductase presents a primary mechanism for its therapeutic potential.
Application Notes and Protocols: Arteanoflavone as a Molecular Probe for Advanced Glycation End-products (AGEs) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including diabetes, cardiovascular diseases, and neurodegenerative disorders, by inducing inflammatory responses and oxidative stress through interaction with their receptor (RAGE).[2][3] Consequently, the identification and characterization of molecules that can inhibit AGEs formation or detect their presence are of significant interest in therapeutic and diagnostic development.
Arteanoflavone, a flavonoid isolated from Artemisia iwayomogi, has been identified as an inhibitor of AGEs formation. Flavonoids, a class of polyphenolic compounds, are known for their antioxidant and anti-inflammatory properties, and many exhibit intrinsic fluorescence, making them candidates for the development of molecular probes.[4][5]
This document provides detailed protocols for utilizing this compound in the study of AGEs formation. It outlines its application as an inhibitor and explores its potential as a fluorescent molecular probe for the detection and quantification of AGEs.
Principle of the Application
This compound's utility in AGEs research can be approached in two ways:
-
As an Inhibitor of AGEs Formation: this compound can be used to prevent the formation of AGEs in in vitro models. The efficacy of inhibition is quantified by measuring the reduction in the characteristic autofluorescence of AGEs. This is the currently documented application of this compound.
-
As a Hypothetical Fluorescent Molecular Probe: While not yet empirically demonstrated, it is proposed that this compound may function as a direct molecular probe. This hypothesis is based on the known fluorescent properties of flavonoids. In this application, a change in the fluorescence emission spectrum or intensity of this compound upon interaction with early glycation products or mature AGEs would be measured. This would allow for the direct detection and quantification of these species. Further research is required to validate this application.
Quantitative Data Summary
The following table summarizes the inhibitory effects of various flavonoids on AGEs formation, providing a comparative context for the potential efficacy of this compound. Note: Specific IC50 values for this compound are not yet widely published and should be determined empirically using the protocols provided.
| Compound | Assay System | Inhibitory Concentration (IC50) | Reference |
| Baicalin | BSA-glucose/fructose | 90.4% inhibition at 100 µg/mL | [6] |
| Luteolin | BSA-glucose/fructose | 85.4% inhibition at 100 µg/mL | [6] |
| Aminoguanidine (Positive Control) | BSA-glucose/fructose | 75.9% inhibition at 100 µg/mL | [6] |
| Myricetin | Collagen-glucose | More potent than Quercetin | [7] |
| Quercetin | Collagen-glucose | Potent inhibitor | [7] |
| Rutin | Collagen-glucose | Effective inhibitor | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of AGEs Formation by this compound
This protocol details the use of this compound as an inhibitor of AGEs formation in a bovine serum albumin (BSA) and glucose/ribose model.
Materials and Reagents:
-
Bovine Serum Albumin (BSA)
-
D-Glucose or D-Ribose
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Azide
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in PBS (pH 7.4).
-
Prepare a 0.5 M D-Glucose or D-Ribose solution in PBS.
-
Prepare stock solutions of this compound and aminoguanidine in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in PBS. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well black microplate, combine the following in each well:
-
50 µL of 10 mg/mL BSA solution
-
50 µL of 0.5 M D-Glucose or D-Ribose solution
-
50 µL of this compound solution at different concentrations (e.g., 10, 50, 100, 200 µM).
-
For the positive control, use aminoguanidine at a known effective concentration.
-
For the negative control (no inhibitor), add 50 µL of PBS.
-
For a blank control, add 100 µL of PBS and 50 µL of the BSA solution (no sugar).
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to each well to prevent microbial growth.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 7-21 days. The incubation time can be optimized based on the desired level of AGEs formation.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a fluorescence microplate reader.
-
Set the excitation wavelength to 370 nm and the emission wavelength to 450 nm.[9]
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Sample) / Fluorescence of Negative Control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Hypothetical Use of this compound as a Direct Fluorescent Probe for AGEs
This protocol describes a hypothetical approach to evaluate this compound as a direct fluorescent probe for AGEs. This protocol requires validation.
Materials and Reagents:
-
Pre-formed AGEs (can be generated using Protocol 1 and dialyzed to remove free sugars)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Determination of this compound's Fluorescence Spectra:
-
Prepare a solution of this compound in PBS.
-
Using a spectrofluorometer, determine the optimal excitation and emission wavelengths of this compound. Scan a range of excitation wavelengths to find the maximum emission, and then scan the emission wavelengths at the optimal excitation wavelength.
-
-
Titration of AGEs with this compound:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of pre-formed AGEs in PBS.
-
Incubate the solutions for a short period (e.g., 30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence spectra of each solution at the pre-determined optimal excitation wavelength for this compound.
-
Record any changes in fluorescence intensity or shifts in the emission wavelength.
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of AGEs and F₀ is the fluorescence of this compound alone) against the concentration of AGEs.
-
A linear or saturable binding curve would suggest a direct interaction and the potential of this compound as a probe.
Visualizations
Signaling Pathway of AGEs Formation and Action
Caption: AGEs formation pathway and mechanism of inhibition.
Experimental Workflow for AGEs Inhibition Assay
Caption: Workflow for the in vitro AGEs inhibition assay.
References
- 1. Polyphenols with antiglycation activity and mechanisms of action: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Flavonoids Alleviate Inflammation and Vascular Endothelial Barrier Dysfunction Induced by Advanced Glycation End Products In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids inhibit the formation of the cross-linking AGE pentosidine in collagen incubated with glucose, according to their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Formulation of Amentoflavone for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its progression into preclinical and clinical development is hampered by its poor aqueous solubility and low oral bioavailability.[1][2] This application note provides detailed protocols for the formulation of amentoflavone, specifically as an amorphous solid dispersion (ASD), to enhance its solubility and oral absorption for in vivo animal studies. Additionally, it outlines methodologies for physicochemical characterization, in vivo pharmacokinetic evaluation in rats, and discusses its interaction with key signaling pathways.
Data Presentation
Table 1: Solubility of Amentoflavone in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~20 | [3][4] |
| Dimethyl sulfoxide (DMSO) | ~10 | [3][4] |
| Ethanol | ~1 | [3][4] |
| DMF:PBS (pH 7.2) (1:4) | ~0.1 | [3][4] |
| Water | Very low | [1] |
Table 2: Pharmacokinetic Parameters of Amentoflavone Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Amentoflavone Suspension | 300 | - | - | - | - | [5] |
| Free Amentoflavone (po) | 300 | - | - | - | 0.04 ± 0.01 | [5] |
| Conjugated Amentoflavone (po) | 300 | - | - | - | 0.16 ± 0.04 | [5] |
| Amentoflavone in 1% Tween 80 | - | - | - | - | Baseline | [1] |
| Amentoflavone with PVP-K30 | - | - | - | - | ~200 | [1] |
| TBESD-ASD (200 mg/kg TBESD) | 20.76 (Amentoflavone) | Significantly Increased | - | Significantly Increased | - | [6] |
Note: TBESD (total biflavonoids extract from Selaginella doederleinii) amorphous solid dispersion. The study showed significant improvement but did not provide specific numerical values for Cmax and AUC in the abstract.
Experimental Protocols
Preparation of Amentoflavone Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes the preparation of an amorphous solid dispersion of amentoflavone with Polyvinylpyrrolidone K-30 (PVP K-30) to improve its solubility and dissolution rate.[6]
Materials:
-
Amentoflavone (purity ≥98%)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (Anhydrous)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (80-mesh)
Procedure:
-
Dissolution of Amentoflavone and PVP K-30:
-
Accurately weigh amentoflavone and PVP K-30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve the weighed amentoflavone in a suitable volume of anhydrous ethanol in a round-bottom flask.
-
In a separate container, dissolve the weighed PVP K-30 in anhydrous ethanol.
-
-
Mixing:
-
Combine the two ethanolic solutions.
-
Mix the combined solution thoroughly using ultrasonic stirring for approximately 20 minutes to ensure homogeneity.[6]
-
-
Solvent Evaporation:
-
Evaporate the ethanol from the mixture using a rotary evaporator at a controlled temperature (e.g., 60°C) under vacuum.[6]
-
-
Drying:
-
Transfer the resulting solid mass to a vacuum oven and dry at a lower temperature (e.g., 50°C) for 12 hours to remove any residual solvent.[6]
-
-
Milling and Sieving:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through an 80-mesh sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared amentoflavone ASD in a desiccator at room temperature until further use.
-
Physicochemical Characterization of Amentoflavone ASD
To confirm the formation of an amorphous solid dispersion and its physical properties, the following characterization techniques are recommended.
a) Scanning Electron Microscopy (SEM):
-
Purpose: To observe the surface morphology of the raw amentoflavone and the prepared ASD.
-
Procedure: Mount the samples on an aluminum stub using double-sided adhesive tape and coat with a thin layer of gold in a sputter coater. Observe the morphology under the SEM at an appropriate acceleration voltage. The ASD should appear as a homogeneous matrix, distinct from the crystalline structure of the raw drug.[6]
b) Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the solid-state properties (crystalline or amorphous) of the samples.
-
Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen purge. The absence of a sharp endothermic peak corresponding to the melting point of crystalline amentoflavone in the ASD thermogram indicates its amorphous nature.[6]
c) Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To investigate potential intermolecular interactions between amentoflavone and the polymer carrier.
-
Procedure: Mix the sample with potassium bromide (KBr) and compress into a pellet. Scan the pellet over a wavenumber range of 4000-400 cm-1. Shifts in the characteristic peaks of amentoflavone in the ASD spectrum can suggest the formation of hydrogen bonds or other interactions with the polymer.[6]
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the oral bioavailability of the formulated amentoflavone ASD in a rat model.[5][6]
Animals:
-
Male Sprague-Dawley (SD) rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Fast the rats overnight (12 hours) before drug administration, with free access to water.
Formulation Administration:
-
Prepare a suspension of the amentoflavone ASD in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the formulation orally to the rats via gavage at a predetermined dose (e.g., equivalent to 20.76 mg/kg of amentoflavone).[6]
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points: 0 (pre-dose), 0.05, 0.13, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[6]
-
Collect the blood in heparinized tubes.
Plasma Preparation:
-
Immediately centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.[6]
-
Store the plasma samples at -80°C until analysis.
Quantification of Amentoflavone in Plasma by LC-MS/MS
This protocol provides a method for the sensitive and accurate quantification of amentoflavone in rat plasma.[5][7]
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of methanol (containing an internal standard, e.g., apiolin) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 column (e.g., XTerra® MS C18).[7]
-
Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 70:30:0.1, v/v/v).[5]
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis:
-
Construct a calibration curve using standard solutions of amentoflavone in blank plasma.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Stability Testing of Amentoflavone ASD
A stability study should be conducted to ensure the physical and chemical integrity of the amorphous solid dispersion over time.
Storage Conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
Long-term Stability: 25°C ± 2°C / 60% RH ± 5% RH.
Testing Parameters:
-
Appearance: Visual inspection for any changes in color or texture.
-
Assay: Quantification of amentoflavone content by a validated HPLC method.
-
Related Substances: Determination of any degradation products.
-
Dissolution: In vitro dissolution testing to ensure consistent release characteristics.
-
Solid-State Characterization: Periodic analysis by DSC and/or PXRD to confirm the amorphous state is maintained.
Testing Frequency:
-
Accelerated: 0, 3, and 6 months.
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
Signaling Pathway Diagrams
Amentoflavone has been reported to exert its anti-inflammatory effects by modulating key signaling pathways.
Caption: TLR4/MyD88/NF-κB Signaling Pathway and Amentoflavone Inhibition.
Caption: Nrf2/HO-1 Antioxidant Response Pathway and Amentoflavone Activation.
References
- 1. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Amentoflavone | CAS 1617-53-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Arteanoflavone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteanoflavone, a flavonoid found in plants such as Artemisia iwayomogi, has garnered interest for its potential therapeutic properties.[1] High-throughput screening (HTS) assays are essential tools for rapidly evaluating the bioactivity of compounds like this compound, enabling the efficient identification of lead candidates for drug development. These application notes provide detailed protocols for HTS assays to assess the antioxidant, anti-inflammatory, and antiviral bioactivities of this compound, along with methods for evaluating its cytotoxicity.
Data Presentation
The following tables summarize the bioactive potential of this compound and related flavonoids. Due to the limited availability of specific quantitative data for this compound in the public domain, data from structurally similar flavonoids or extracts from Artemisia species are included to provide a comparative context.
Table 1: Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line | IC50 | Reference |
| Artemisia lavandulaefolia fraction | Nitric Oxide (NO) Production | RAW 264.7 | 1.64 ± 0.41 µg/mL | [2] |
| 6,3´,4´-Trihydroxyflavone | c-Src Kinase Inhibition | - | 12.0 µM | [3] |
| 7,3´,4´-Trihydroxyflavone | c-Src Kinase Inhibition | - | 20.9 µM | [3] |
Table 2: Antiviral Activity
| Compound/Extract | Virus | Cell Line | EC50 | Reference |
| Arteannuin B fraction | SARS-CoV-2 | Vero E6 | 38.1 µg/mL | [4] |
| Robustaflavone | Influenza A | - | 2.0 µg/mL | [5] |
| Robustaflavone | Influenza B | - | 0.2 µg/mL | [5] |
Table 3: Antioxidant Activity
| Compound/Extract | Assay | IC50 | Reference |
| 6,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 µM | [3] |
| 7,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 µM | [3] |
| Artemisia ifranensis J. Didier ethyl acetate extract | DPPH Radical Scavenging | 0.656 mg/mL |
Table 4: Cytotoxicity Data
| Compound/Extract | Cell Line | CC50 | Reference |
| Total flavonoids from Artemisia absinthium L. | HeLa | 396.0 ± 54.2 µg/mL | [6] |
| Cynaroside | HeLa | 449.0 ± 54.8 µg/mL | [6] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in cellular processes such as inflammation and thrombosis.
Caption: this compound inhibits collagen-induced phosphorylation of PI3K/Akt and MAPK pathways in human platelets.[3]
Experimental Workflows and Protocols
The following sections provide detailed protocols for high-throughput screening of this compound's bioactivity. These protocols are designed for a 96-well plate format to maximize throughput.
High-Throughput Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of this compound to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Caption: High-throughput DPPH radical scavenging assay workflow.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (150 µM): Prepare daily by dissolving DPPH in methanol.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Standard: Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) with known concentrations.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.
-
Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
High-Throughput Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for the high-throughput nitric oxide inhibition assay.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (solvent).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) and incubate for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
-
Nitrite Determination (Griess Assay):
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition: % Inhibition = [ (NO_LPS - NO_sample) / NO_LPS ] * 100 where NO_LPS is the nitrite concentration in LPS-stimulated cells and NO_sample is the nitrite concentration in this compound-treated and LPS-stimulated cells.
-
Determine the IC50 value.
-
High-Throughput Antiviral Assay (Cytopathic Effect Inhibition)
This assay determines the ability of this compound to protect host cells from the cytopathic effect (CPE) caused by a viral infection.
Caption: Workflow for the high-throughput cytopathic effect (CPE) inhibition assay.
Protocol:
-
Cell and Virus Culture:
-
Culture a suitable host cell line for the virus of interest.
-
Propagate and titer the virus stock.
-
-
Assay Procedure:
-
Seed the host cells in a 96-well plate and allow them to form a monolayer.
-
Add serial dilutions of this compound to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate until a significant cytopathic effect is observed in the virus control wells (typically 2-5 days).
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in medium) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (A_sample / A_cell_control) * 100
-
Calculate the percentage of protection: % Protection = [ (A_sample - A_virus_control) / (A_cell_control - A_virus_control) ] * 100
-
Determine the EC50 value (the concentration of this compound that protects 50% of the cells from viral CPE).
-
High-Throughput Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed bioactivity of this compound is not due to a general toxic effect on the cells.
Caption: Workflow for the high-throughput MTT cytotoxicity assay.
Protocol:
-
Cell Culture:
-
Culture the desired cell line in appropriate media and conditions.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate for a period relevant to the bioactivity assays (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Follow the same procedure as described in the antiviral assay (Section 3, Step 3).
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100
-
Determine the CC50 value (the concentration of this compound that reduces cell viability by 50%).
-
Conclusion
These high-throughput screening assays provide a robust framework for the initial evaluation of this compound's bioactivity. The provided protocols are scalable and can be adapted for various flavonoids and other natural products. A thorough assessment of a compound's antioxidant, anti-inflammatory, antiviral, and cytotoxic properties is crucial for identifying promising candidates for further preclinical and clinical development.
References
- 1. Inhibitory Effect of Chemical Constituents Isolated from Artemisia iwayomogi on Polyol Pathway and Simultaneous Quantification of Major Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Arteanoflavone Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving arteanoflavone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a flavonoid compound with potential biological activities, including anti-inflammatory and anti-thrombotic effects.[1] Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes. Therefore, proper solubilization techniques are crucial for obtaining consistent and reproducible data in in vitro assays.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro studies. Ethanol can also be used, but DMSO is often more effective for flavonoids. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound.
Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v), and ideally should be kept at or below 0.1%.[2][3][4][5][6] It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control (media with the same final concentration of DMSO as the experimental wells) to assess any effects on cell viability and function.
| Solvent | Recommended Final Concentration in Media | Notes |
| DMSO | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | Cell line-dependent toxicity. Always include a vehicle control. |
| Ethanol | ≤ 0.5% (v/v) | Can be more toxic to some cell lines than DMSO. |
Q4: My this compound precipitated after being added to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the media: Adding the stock solution to pre-warmed media (37°C) can help maintain solubility.
-
Increase the volume of media: A higher dilution factor can keep the final concentration of this compound below its solubility limit in the media.
-
Use a serum-containing medium for initial dilution: For some hydrophobic compounds, a multi-step dilution involving pre-warming fetal bovine serum (FBS) and then diluting the compound in the warm FBS before adding it to the rest of the medium can improve solubility.
-
Consider alternative formulation strategies: If precipitation persists, you may need to explore more advanced methods like using cyclodextrins to encapsulate the this compound and increase its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO to create a less concentrated stock solution. Ensure you are using anhydrous, cell culture grade DMSO. Gentle warming (to 37°C) and vortexing may also help. |
| Stock solution is cloudy or has visible particles. | Incomplete dissolution or contamination of the stock solution. | Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles or microbial contaminants. Prepare a fresh stock solution if cloudiness persists. |
| Precipitate forms immediately upon adding the stock solution to the culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound in your assay. Prepare an intermediate dilution of the stock solution in pre-warmed media before adding it to the final culture wells. |
| Cells in the vehicle control group show signs of stress or death. | The concentration of the solvent (e.g., DMSO) is too high for the cell line. | Reduce the final concentration of the solvent in the culture medium. Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 374.34 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming of the solution to 37°C in a water bath may aid in dissolving the compound.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
This protocol provides a general procedure for diluting the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 intermediate dilution of the 10 mM stock in media (to get a 100 µM solution), and then add 1/10th of the final well volume of this intermediate solution to the wells containing the remaining 9/10ths volume of media.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.
-
Add the final dilutions to your cell culture plates and proceed with your experiment.
Signaling Pathways and Experimental Workflows
Recent studies have shown that this compound can influence key signaling pathways involved in cellular processes.[1] Flavonoids, in general, are known to modulate inflammatory pathways.[7][8]
Hypothetical Signaling Pathway of this compound in Inflammation
Based on the known effects of this compound on the MAPK and PI3K/Akt pathways, and the common anti-inflammatory mechanisms of flavonoids, a plausible (though not yet fully proven for this compound) mechanism of action involves the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Solubility Assessment
The following workflow outlines the steps to determine the practical solubility of this compound in your specific cell culture medium.
Caption: Workflow for determining the solubility of this compound in cell culture medium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
addressing arteanoflavone stability issues in different solvents
This technical support center provides guidance on addressing stability issues of arteanoflavone in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Use appropriate solvents and pH conditions (see FAQs below). |
| Color Change in Solution (e.g., yellowing) | Oxidation or degradation of the flavonoid structure. | Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, but verify their compatibility with your experimental setup. Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Precipitation of this compound | Poor solubility or solvent evaporation. | Ensure the chosen solvent can dissolve the desired concentration of this compound. Store solutions in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, check the pH, as it can significantly affect flavonoid solubility. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC) | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in solution?
A1: The stability of flavonoids like this compound is influenced by several factors, including:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[1][2]
-
Temperature: Higher temperatures accelerate the degradation process.[3][4]
-
Light: Exposure to UV or even ambient light can lead to photodegradation.[5]
-
Oxygen: The presence of oxygen can cause oxidative degradation of the flavonoid structure.[6]
-
Solvent Type: The polarity and protic nature of the solvent can influence stability.
-
Presence of Enzymes or Metal Ions: These can catalyze degradation reactions.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For initial dissolution, organic solvents like DMSO, ethanol, or methanol are commonly used. For aqueous-based experiments, it is crucial to consider the pH of the buffer. Acidic buffers (pH < 7) are generally preferred to minimize degradation. The solubility of flavonoids can be lower in acidic aqueous solutions, so a balance between stability and solubility must be found.
Q3: How should I store this compound solutions to ensure stability?
A3: To maximize stability, this compound solutions should be:
-
Stored at low temperatures, preferably -20°C or -80°C for long-term storage.
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Stored in tightly sealed containers to prevent solvent evaporation and exposure to oxygen.
-
For aqueous solutions, use a buffer with a slightly acidic pH if compatible with your experiment.
Q4: I am observing degradation of this compound during my experiments. How can I minimize this?
A4: To minimize degradation during experiments:
-
Prepare solutions fresh whenever possible.
-
If using a stock solution, allow it to equilibrate to room temperature slowly before use to avoid precipitation.
-
Minimize the exposure of the solution to light and ambient air.
-
Maintain a controlled temperature throughout the experiment.
-
If compatible with your assay, consider working under an inert atmosphere.
Q5: How can I assess the stability of my this compound solution?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometry (MS) detection, is the best way to assess stability.[7][8][9] This involves monitoring the concentration of this compound over time and observing the appearance of any degradation products.
Quantitative Data Summary
Since specific quantitative stability data for this compound is limited, the following tables summarize stability data for structurally similar flavonoids (e.g., Quercetin, Rutin) under various stress conditions. This data can serve as a general guide for handling this compound.
Table 1: Effect of pH on Flavonoid Stability (General)
| Flavonoid (Example) | pH Condition | Observation | Reference |
| Quercetin | Acidic (pH < 4) | Relatively Stable | [1][2] |
| Quercetin | Neutral to Alkaline (pH > 7) | Significant Degradation | [1][2] |
| Rutin | Acidic (pH < 4) | More stable than in alkaline conditions | [7][8] |
| Rutin | Alkaline (pH > 7) | Prone to degradation | [7][8] |
Table 2: Summary of Forced Degradation Studies on Similar Flavonoids
| Stress Condition | Flavonoid (Example) | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 N HCl) | Rutin | Minimal Degradation (6.65%) | [7][8] |
| Quercetin | Stable | [1][2] | |
| Alkaline Hydrolysis (0.1 N NaOH) | Rutin | Significant Degradation | [7][8] |
| Quercetin | Significant Degradation | [1][2] | |
| Oxidative (e.g., H₂O₂) | Rutin | Moderate Degradation | [7][8] |
| Quercetin | Prone to Oxidation | [6] | |
| Thermal (e.g., 60-80°C) | Rutin | Moderate Degradation | [7][8] |
| Quercetin | Degradation increases with temperature | [9] | |
| Photolytic (UV/Vis light) | Luteolin | Degradation observed | [5] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UHPLC method.
-
Data Evaluation: Calculate the percentage degradation of this compound and monitor the formation of any degradation products.
Protocol 2: HPLC Method for Stability Assessment
This is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (a UV scan should be performed to determine the optimal wavelength).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Arteaflavone in Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of arteanoflavone in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
Arteaflavone is a novel flavone compound that exhibits anti-cancer properties through multiple mechanisms. Primarily, it is understood to induce apoptosis (programmed cell death) in cancer cells.[1][2] It can also cause cell cycle arrest, preventing cancer cells from proliferating.[2] Furthermore, this compound is believed to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2] Some evidence also suggests that it may increase intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1]
Q2: Which signaling pathways are known to be affected by this compound?
Arteaflavone has been shown to modulate several signaling pathways critical for cancer cell survival and proliferation. A key pathway inhibited by this compound is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, metabolism, and survival.[2] Additionally, it may activate the aryl hydrocarbon receptor (AhR) signaling pathway, which can lead to the induction of metabolic enzymes and subsequent pro-apoptotic effects in sensitive cancer cells.[1]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on studies of structurally related flavones, a typical starting range for in vitro experiments is between 1 µM and 50 µM. For initial screening, it is advisable to perform a dose-response experiment across a broad range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How should I prepare this compound for cell culture experiments?
Due to the lipophilic nature of many flavones, this compound may have low water solubility.[3] It is recommended to dissolve this compound in a small amount of a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability. | 1. Suboptimal Dosage: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider and higher range of concentrations to determine the effective dose. |
| 2. Cell Line Resistance: The target cells may be resistant to the effects of this compound. | Consider using a different cell line known to be sensitive to flavone compounds or investigate the expression of relevant target proteins. | |
| 3. Compound Instability: Arteaflavone may be unstable in the culture medium over the duration of the experiment. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider reducing the incubation time. | |
| High background noise or inconsistent results in assays. | 1. Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a solvent-only control to assess its effect.[4] |
| 2. Improper Reagent Storage: Reagents for viability or apoptosis assays may have degraded. | Check the expiration dates and storage conditions of all assay reagents. | |
| 3. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. | |
| Unexpected cell morphology or death in control groups. | 1. Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture. | Regularly test cell cultures for contamination. Use aseptic techniques and certified cell lines. |
| 2. Suboptimal Culture Conditions: Issues with the culture medium, serum, or incubator conditions (temperature, CO2, humidity). | Use fresh, high-quality reagents and ensure the incubator is properly calibrated and maintained. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (blank) and cells treated with vehicle (e.g., DMSO) as controls.[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5][6]
Apoptosis (Annexin V-FITC/PI) Assay
This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the plate. Centrifuge the cell suspension to obtain a cell pellet.[7]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7]
Visualizations
Caption: Proposed signaling pathways affected by this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology and experimental study on the inhibition of glycolysis by amentoflavone in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Technical Support Center: Overcoming Arteanoflavone Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from arteanoflavone and other structurally related flavonoids in biochemical assays.
Understanding this compound and Pan-Assay Interference
Artenoflavone, a polymethoxylated flavonoid with the IUPAC name 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, belongs to a class of compounds often identified as Pan-Assay Interference Compounds (PAINS). PAINS are known to produce false-positive results in high-throughput screening and other biochemical assays through a variety of mechanisms not related to specific target inhibition. Understanding these mechanisms is the first step in troubleshooting and mitigating their effects.
Chemical Structure of this compound:
-
Molecular Formula: C₁₉H₁₈O₈
-
Key Structural Features: A flavonoid backbone with multiple methoxy and hydroxyl groups. These functional groups contribute to its potential for non-specific interactions and interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of this compound interference in biochemical assays?
A1: this compound, like other flavonoids, can interfere with biochemical assays through several mechanisms:
-
Colorimetric Interference: Flavonoids can interfere with protein quantification assays like the Bicinchoninic acid (BCA) and Lowry assays. This is due to their ability to reduce Cu²⁺ to Cu¹⁺, a key step in these assays, leading to an overestimation of protein concentration.[1]
-
Fluorescence Interference: The inherent fluorescent properties of flavonoids can lead to false positives in fluorescence-based assays. They can also quench the fluorescence of a reporter molecule, leading to false negatives.
-
Redox Cycling: The phenolic hydroxyl groups on the flavonoid structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can non-specifically modify and inactivate proteins in the assay.
-
Compound Aggregation: Flavonoids have a tendency to form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results. The formation of these aggregates is often dependent on buffer conditions such as ionic strength and pH.[2]
-
Non-specific Protein Binding: The polyphenolic structure of this compound can lead to non-specific binding to various proteins through hydrogen bonding and hydrophobic interactions, causing inhibition that is not target-specific.
Q2: My protein concentration measurements are inconsistent when this compound is present. What could be the cause and how can I fix it?
A2: this compound is likely interfering with your colorimetric protein assay (e.g., BCA or Lowry). Flavonoids can reduce Cu²⁺ ions, mimicking the presence of protein and leading to artificially high absorbance readings.[1]
Troubleshooting:
-
Run a compound-only control: Measure the absorbance of this compound in your assay buffer without any protein. A significant absorbance reading indicates interference.
-
Mitigation Protocol: Use a protein precipitation method to remove the interfering flavonoid before quantification. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: I am observing unexpected results in my fluorescence-based assay when testing this compound. How can I determine if it's an artifact?
A3: this compound may be interfering with your fluorescence signal.
Troubleshooting:
-
Measure the intrinsic fluorescence of this compound: Excite your sample at the assay's excitation wavelength and measure the emission spectrum. If this compound fluoresces in the same range as your reporter dye, it will cause interference.
-
Check for fluorescence quenching: In a cell-free system, mix this compound with your fluorescent probe and measure the fluorescence intensity over time. A decrease in fluorescence compared to a vehicle control suggests quenching.
-
Use a red-shifted fluorescent probe: Many interfering compounds are more problematic at shorter excitation wavelengths. Switching to a probe that excites and emits at longer wavelengths (in the red or far-red spectrum) can often reduce interference.[3]
-
Perform orthogonal assays: Validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.
Q4: How can I test for non-specific inhibition caused by this compound?
A4: Non-specific inhibition is a hallmark of PAINS.
Troubleshooting:
-
Counter-screening: Test this compound against a panel of unrelated enzymes. Inhibition of multiple, unrelated targets is a strong indicator of non-specific activity.
-
Vary enzyme concentration: True inhibitors should display an IC₅₀ value that is independent of the enzyme concentration, whereas non-specific inhibitors often show a dependence.
-
Include a non-ionic detergent: The addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can help to disrupt compound aggregates and reduce non-specific inhibition.[2]
Quantitative Data on Flavonoid Interference
The following table summarizes the interference of various flavonoids in the BCA protein assay, demonstrating the concentration-dependent overestimation of protein concentration. This data, adapted from Singh et al. (2020), highlights the importance of accounting for such interference.
| Flavonoid (10 µM) | Protein Concentration (µg/mL) | Apparent Protein Concentration (µg/mL) | % Overestimation |
| Quercetin | 125 | 612.5 | 390% |
| 500 | 980 | 96% | |
| 1000 | 1600 | 60% | |
| Luteolin | 125 | 450 | 260% |
| 500 | 850 | 70% | |
| 1000 | 1400 | 40% | |
| Myricetin | 125 | 750 | 500% |
| 500 | 1200 | 140% | |
| 1000 | 1800 | 80% |
Data is illustrative and based on findings for structurally related flavonoids.
Experimental Protocols
Protocol 1: Acetone Precipitation to Mitigate Flavonoid Interference in Protein Assays
This protocol, based on the work of Singh et al. (2020), is effective for removing interfering flavonoids prior to protein quantification.[1]
Materials:
-
Protein sample containing this compound
-
Cold acetone (-20°C)
-
Microcentrifuge
-
Phosphate-buffered saline (PBS) or other suitable buffer for protein resolubilization
-
BCA or Lowry protein assay reagents
Procedure:
-
To 100 µL of your protein sample, add 400 µL of cold acetone.
-
Vortex the mixture thoroughly.
-
Incubate the sample at -20°C for 60 minutes to allow for protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the dissolved this compound.
-
Allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the protein pellet in a suitable volume of PBS or your desired buffer.
-
Proceed with your standard BCA or Lowry protein assay protocol.
Visualizing Interference Mechanisms and Workflows
Diagram 1: General Mechanism of PAINS Interference
Caption: Mechanisms of Pan-Assay Interference Compounds (PAINS).
Diagram 2: Troubleshooting Workflow for Suspected this compound Interference
References
- 1. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? | MDPI [mdpi.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Arteanoflavone During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with arteanoflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this valuable methoxylated flavonoid during your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a methoxylated flavonoid with the chemical structure 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one. Like many flavonoids, it is susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification and a loss of biological activity in your samples. Understanding and controlling these degradation factors is crucial for reliable experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
The main factors that can lead to the degradation of flavonoids, including this compound, are:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.
-
Enzymes: In fresh plant material, endogenous enzymes can degrade flavonoids upon tissue disruption.
Q3: How does the methoxylation of this compound affect its stability?
The presence of methoxy groups in the this compound structure generally enhances its stability compared to flavonoids with free hydroxyl groups. Methoxylation can protect the molecule from certain enzymatic and oxidative degradation pathways. However, it does not make the molecule completely immune to degradation, and proper handling is still essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
Issue 1: Low Recovery of this compound After Extraction
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent. Methanol or ethanol are commonly effective for flavonoids. Consider using a mixture with a small percentage of water (e.g., 80% methanol) to enhance the extraction of moderately polar compounds. Increase the extraction time or the number of extraction cycles. |
| Degradation During Extraction | Use extraction methods that minimize heat exposure, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled power and short durations. If using traditional methods like Soxhlet, consider a lower boiling point solvent or vacuum extraction to reduce the temperature. Work under dim light and consider purging the extraction vessel with an inert gas like nitrogen or argon to minimize oxidation. |
| Inappropriate Sample-to-Solvent Ratio | For quantitative extraction, a higher solvent-to-sample ratio (e.g., 1:50 or 1:100) may be necessary to ensure complete removal of the analyte from the matrix. |
| Improper Sample Pre-treatment | Ensure the plant material is thoroughly dried (if applicable) and finely ground to maximize the surface area for extraction. For fresh plant material, consider flash-freezing in liquid nitrogen immediately after harvesting and lyophilizing to inactivate enzymes. |
Issue 2: Inconsistent Quantitative Results in HPLC Analysis
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation in Sample Vials | Use amber vials to protect samples from light. If samples are not analyzed immediately, store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Consider adding an antioxidant, such as ascorbic acid or BHT, to the sample solvent. |
| pH of the Mobile Phase | Ensure the mobile phase is slightly acidic (e.g., pH 2.5-4.5) to maintain the stability of this compound during the HPLC run. This can be achieved by adding a small amount of an acid like formic acid or acetic acid. |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Co-elution with Interfering Compounds | Optimize the HPLC gradient, mobile phase composition, or try a different column chemistry to improve the resolution between this compound and other matrix components. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material
This protocol provides a general guideline for the extraction of this compound from dried plant material. Optimization may be required for specific matrices.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
0.22 µm syringe filters
-
Amber HPLC vials
Procedure:
-
Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat the extraction process (steps 2-5) on the pellet two more times and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately or store at -20°C until analysis.
Data Presentation
Table 1: Influence of pH on Flavonoid Stability (General Data)
Data presented here is based on general flavonoid stability studies and should be considered as a guideline for this compound. Specific stability studies on this compound are limited.
| pH | Relative Stability | Recommended Buffer/Additive |
| < 4 | High | Formic acid, Acetic acid, Citrate buffer |
| 4 - 6 | Moderate | Phosphate buffer |
| > 7 | Low | Avoid prolonged exposure |
Table 2: Effect of Temperature on Flavonoid Degradation (General Data)
This data is generalized from studies on various flavonoids. Methoxylated flavonoids like this compound are expected to be more stable than their hydroxylated counterparts.
| Temperature (°C) | Potential for Degradation | Recommended Practices |
| 4 | Low | Ideal for short-term storage of extracts. |
| 25 (Room Temp) | Moderate | Minimize exposure time. Process samples quickly. |
| 40 - 60 | High | Avoid prolonged heating during extraction and solvent evaporation. |
| > 80 | Very High | Significant degradation is likely. Use only for very short durations if unavoidable. |
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Potential Degradation Pathway of this compound
This is a theoretical pathway based on known flavonoid degradation mechanisms, as specific studies on this compound degradation products are not widely available.
Technical Support Center: Optimizing Arteanoflavone Delivery in Animal Models
Disclaimer: Information on the specific delivery, solubility, stability, and pharmacokinetics of arteanoflavone is limited in publicly available literature. The following guidance is based on established principles for the delivery of flavonoids with similar physicochemical properties, such as poor aqueous solubility and low bioavailability. Researchers should adapt and validate these recommendations for their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound?
Oral administration of flavonoids like this compound is often hampered by several factors:
-
Poor Aqueous Solubility: Many flavonoids have low water solubility, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]
-
Low Bioavailability: Due to poor absorption and significant first-pass metabolism in the liver, the amount of active this compound reaching systemic circulation may be very low.[2][3]
-
Instability: Flavonoids can be susceptible to degradation in the harsh acidic environment of the stomach and by digestive enzymes.
Q2: What are the potential advantages of using nanoparticle-based delivery systems for this compound?
Nanoparticle-based delivery systems can significantly improve the therapeutic efficacy of this compound by:
-
Enhancing Solubility and Dissolution: Encapsulating this compound in nanoparticles can increase its surface area and improve its dissolution rate.[4]
-
Improving Bioavailability: Nanoparticles can protect this compound from degradation in the GI tract and facilitate its absorption across the intestinal epithelium.[1][4]
-
Enabling Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific tissues or cells, potentially increasing efficacy and reducing side effects.[5]
-
Controlling Release: Nanoparticle formulations can be designed for sustained release, maintaining therapeutic concentrations of this compound over a longer period.
Q3: How can I improve the aqueous solubility of this compound for in vivo studies?
Several strategies can be employed to enhance the solubility of poorly water-soluble flavonoids like this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids in their central cavity, forming water-soluble inclusion complexes.[6][7][8][9]
-
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, improving their solubility and stability.[10][11][12][13]
-
Use of Co-solvents: For parenteral formulations, co-solvents such as polyethylene glycol (PEG), ethanol, or propylene glycol can be used to dissolve this compound. However, potential toxicity and effects on the experiment must be carefully considered.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, enhancing the solubility and absorption of lipophilic drugs.[4]
Q4: What are the key pharmacokinetic parameters to consider when evaluating different this compound delivery systems?
When assessing the in vivo performance of various this compound formulations, the following pharmacokinetic parameters are crucial:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the blood.
-
Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[2][3]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable oral bioavailability of this compound. | Poor aqueous solubility and dissolution rate in the gastrointestinal (GI) tract. Extensive first-pass metabolism in the liver. Degradation in the acidic stomach environment. | 1. Formulation Strategy: Utilize solubility enhancement techniques such as micronization, nanoparticle formulations (e.g., solid lipid nanoparticles, polymeric nanoparticles), or complexation with cyclodextrins.[1][4][8] 2. Co-administration: Consider co-administering with absorption enhancers (use with caution and thorough validation). 3. Enteric Coating: For solid dosage forms, an enteric coating can protect this compound from stomach acid. |
| Precipitation of this compound upon parenteral administration. | The formulation is not optimized for physiological pH and ionic strength. The concentration of this compound exceeds its solubility in the vehicle upon dilution with blood. | 1. Formulation Optimization: Develop a formulation with a pH and buffer capacity compatible with blood. 2. Solubilization Techniques: Employ liposomal formulations or cyclodextrin complexes to increase the aqueous solubility and prevent precipitation.[6][10] 3. Administration Rate: Slow down the rate of intravenous infusion to allow for gradual dilution in the bloodstream. |
| Inconsistent results in animal studies. | Variability in animal physiology (e.g., age, sex, health status).[14] Inconsistent dosing procedures. Instability of the this compound formulation. | 1. Animal Model Standardization: Use animals of the same age, sex, and strain, and ensure they are acclimatized to the experimental conditions. 2. Standardized Dosing: Implement a consistent and accurate method for drug administration (e.g., oral gavage, intravenous injection). 3. Formulation Stability: Conduct stability studies of your this compound formulation under the intended storage and experimental conditions.[15][16] |
| Difficulty in quantifying this compound in biological samples. | Low plasma concentrations of this compound. Interference from endogenous compounds in the biological matrix. Instability of the analyte during sample processing and storage. | 1. Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.[17][18][19][20] 2. Sample Preparation: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances and concentrate the analyte. 3. Stability Assessment: Evaluate the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage). |
Quantitative Data Summary
The following tables present representative data for flavonoids with poor solubility, which can serve as a reference for what to expect and aim for when working with this compound.
Table 1: Pharmacokinetic Parameters of 7,8-Benzoflavone in Rats After Oral and Intravenous Administration [3]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Bioavailability (%) |
| Oral | 12.5 | - | < 30 | - | 0.61 |
| Oral | 25 | - | < 30 | - | - |
| Oral | 50 | - | < 30 | 379 | 13.2 |
| Intravenous | 5 | - | - | - | - |
| Intravenous | 10 | - | - | - | - |
| Intravenous | 25 | - | - | - | - |
Table 2: Pharmacokinetic Parameters of Naringin and its Metabolite Naringenin in Aged Rats After a Single Oral Administration of 42 mg/kg Naringin [21]
| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| Naringin | 13.8 ± 6.1 | 0.28 ± 0.08 | 0.53 ± 0.17 | 13.5 ± 4.9 |
| Naringenin | 239.8 ± 103.3 | 0.58 ± 0.38 | 3.51 ± 2.04 | 1007.2 ± 495.7 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline and should be optimized for this compound.
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.[22]
-
Purification: Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization: Characterize the prepared liposomes for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Oral Bioavailability Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., suspension, solution, nanoparticle suspension) orally via gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), administer a sterile, filtered solution of this compound via the tail vein.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or jugular vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[17]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the absolute oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.[23][24][25][26]
Visualizations
Caption: Experimental workflow for developing and evaluating an this compound delivery system.
Caption: Troubleshooting logic for low this compound efficacy in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and bioavailability of the flavonoid 7,8-benzoflavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 6. Interaction of artesunate with β-cyclodextrin: Characterization, thermodynamic parameters, molecular modeling, effect of PEG on complexation and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal drug delivery, a novel approach: PLARosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal delivery of vascular endothelial growth factor/receptors and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal drug delivery in an in vitro 3D bone marrow model for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability studies | Enzene Biosciences [enzene.com]
- 16. ARL Bio Pharma | Stability Studies [arlok.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insights into In Vivo Absolute Oral Bioavailability, Biotransformation, and Toxicokinetics of Zearalenone, α-Zearalenol, β-Zearalenol, Zearalenone-14-glucoside, and Zearalenone-14-sulfate in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of flavoxate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Arteoanoflavone Demonstrates Potent Anti-Glycation Activity: A Comparative Analysis with Other Flavonoids
For Immediate Release
A comprehensive review of available data indicates that arteanoflavone, a natural flavonoid, exhibits significant inhibitory effects on the formation of Advanced Glycation Endproducts (AGEs), a key factor in diabetic complications and aging. This guide provides a comparative analysis of this compound's anti-glycation activity against other well-known flavonoids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Anti-Glycation Activity of Flavonoids
The inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of various flavonoids against AGE formation, providing a clear comparison of their potency. Lower IC50 values indicate greater potency.
Table 1: In Vitro Anti-Glycation Activity of Arteoanoflavone and Other Flavonoids (BSA-Glucose/Fructose Assay)
| Flavonoid | IC50 (µM) | IC50 (µg/mL) | Reference |
| Arteoanoflavone | 23.51 | 8.8 | [1] |
| Luteolin | 66.1 | 18.9 | [2] |
| Quercetin | ~100 | ~30.2 | [3] |
| Myricetin | 11.9 | 3.8 | [4] |
| Rutin | 71.8 | 43.8 | [2] |
| Kaempferol | >100 | >28.6 | [5] |
| Apigenin | >100 | >27.0 | [6] |
| Aminoguanidine (Standard Inhibitor) | ~1000 | ~74.5 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.
Experimental Protocols
The most common method to assess the anti-glycation activity of compounds in vitro is the Bovine Serum Albumin (BSA)-Sugar Fluorescence Assay. This assay measures the formation of fluorescent AGEs.
Bovine Serum Albumin (BSA) - Glucose/Fructose Anti-Glycation Assay
Objective: To determine the inhibitory effect of a test compound on the formation of fluorescent Advanced Glycation Endproducts (AGEs) in a model system using BSA and a reducing sugar (glucose or fructose).
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose or D-Fructose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (e.g., this compound, other flavonoids)
-
Aminoguanidine hydrochloride (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a concentrated solution of glucose or fructose (e.g., 500 mM) in PBS.
-
Prepare stock solutions of the test compounds and aminoguanidine in a suitable solvent (e.g., DMSO or PBS).
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reaction mixtures (in triplicate):
-
Control (Glycated BSA): BSA solution, glucose/fructose solution, and solvent (used for dissolving test compounds).
-
Test Compound: BSA solution, glucose/fructose solution, and the test compound at various concentrations.
-
Positive Control: BSA solution, glucose/fructose solution, and aminoguanidine at a known concentration.
-
Blank: BSA solution and PBS (without sugar).
-
-
-
Incubation:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at 37°C for an extended period (e.g., 7 to 28 days). The incubation time can be optimized based on the desired level of glycation.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a fluorescence microplate reader.
-
Set the excitation wavelength to approximately 335-370 nm and the emission wavelength to approximately 440-450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition of AGE formation for each test compound concentration using the following formula: % Inhibition = [ (Fluorescence of Control - Fluorescence of Test Compound) / Fluorescence of Control ] x 100
-
Determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration. The IC50 is the concentration of the compound that inhibits AGE formation by 50%.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in glycation and a typical experimental workflow for assessing anti-glycation activity.
Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation Endproducts (AGEs) and the inhibitory mechanisms of flavonoids.
Caption: A generalized workflow for the in vitro assessment of anti-glycation activity using a fluorescence-based assay.
Discussion
The data presented in this guide highlights the potent anti-glycation properties of this compound, with an IC50 value of 23.51 µM, making it a strong candidate for further investigation in the context of preventing glycation-related pathologies.[1] When compared to other flavonoids, this compound demonstrates superior or comparable activity to well-studied compounds like luteolin and quercetin.[2][3] The inhibitory mechanism of flavonoids against AGE formation is multifaceted, often attributed to their antioxidant capacity, ability to trap reactive dicarbonyl intermediates, and chelation of metal ions that catalyze glycation reactions. Further research into the specific mechanisms of this compound and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cyclooxygenase, anti-glycation, and anti-skin aging effect of Dendrobium officinale flowers’ aqueous extract and its phytochemical validation in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and hypothetical appraisal on inhibition of glucose-induced glycation of bovine serum albumin by quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of multifunctional myricetin for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apigenin and its methylglyoxal-adduct inhibit advanced glycation end products-induced oxidative stress and inflammation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Aminoguanidine and Flavonoids as Anti-Inflammatory and Antioxidant Agents
A note on Arteanoflavone: Comprehensive searches of scientific literature and chemical databases did not yield specific information on a compound named "this compound." This suggests that it may be a novel, rare, or not widely researched compound. Therefore, this guide provides a comparative analysis between the well-studied compound aminoguanidine and the broad class of naturally occurring polyphenolic compounds known as flavonoids , to which "this compound" might belong based on its name. This comparison will focus on their established anti-inflammatory and antioxidant properties, supported by experimental data.
Introduction
Aminoguanidine is a small molecule known for its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and other age-related diseases.[1][2] It also exhibits antioxidant and anti-inflammatory effects through various mechanisms, including the inhibition of inducible nitric oxide synthase (iNOS).[3][4][5]
Flavonoids are a diverse group of phytochemicals found in fruits, vegetables, and other plants.[6] They are recognized for their potent antioxidant and anti-inflammatory activities.[6][7][8][9] This diverse class includes compounds like quercetin, luteolin, and kaempferol, which have been extensively studied for their health benefits.[9]
This guide will compare the mechanisms of action, present quantitative data from key experiments, and provide detailed experimental protocols to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanisms of Action
Aminoguanidine
Aminoguanidine's primary mechanisms of action include:
-
Inhibition of Advanced Glycation End-products (AGEs) Formation: Aminoguanidine is a nucleophilic compound that traps reactive carbonyl species (RCS), such as methylglyoxal and glyoxal, which are precursors to AGEs.[1][2] By preventing the formation of AGEs, aminoguanidine can mitigate AGE-related pathologies like diabetic nephropathy, neuropathy, and retinopathy.[2]
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): Aminoguanidine is a selective inhibitor of iNOS, an enzyme that produces large amounts of nitric oxide (NO) during inflammation.[4][5] Excessive NO can contribute to oxidative stress and tissue damage. By inhibiting iNOS, aminoguanidine reduces inflammation and its damaging effects.[3][10]
-
Antioxidant Activity: Aminoguanidine acts as a direct scavenger of reactive oxygen species (ROS), including hydroxyl radicals.[11][12] It can also enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[10]
Flavonoids
Flavonoids exert their effects through multiple mechanisms:
-
Antioxidant Activity: Flavonoids are potent antioxidants. They can directly scavenge free radicals, chelate metal ions involved in ROS production, and inhibit enzymes that generate ROS.[6][9] Their structure, particularly the number and position of hydroxyl groups, determines their antioxidant capacity.[6]
-
Anti-inflammatory Activity: Flavonoids modulate various inflammatory pathways. They can inhibit the activity of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7] Many flavonoids also suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][13]
-
Enzyme Inhibition: Flavonoids can inhibit a wide range of enzymes, including protein kinases, which are crucial for signal transduction pathways involved in inflammation and cell proliferation.[7]
Data Presentation
Table 1: Quantitative Data on the Antioxidant and Anti-inflammatory Effects of Aminoguanidine
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Inhibition of AGE formation | In vitro (β2-microglobulin with glucose) | Aminoguanidine (molar ratio to glucose 1:8 to 1:1) | 26% to 53% inhibition | [14] |
| Superoxide Dismutase (SOD) Activity | LPS-induced lung inflammation in rats | Aminoguanidine (50, 100, 150 mg/kg) | Increased SOD activity by 295%, 468%, and 528% respectively | [10] |
| Catalase (CAT) Activity | LPS-induced lung inflammation in rats | Aminoguanidine (50, 100, 150 mg/kg) | Increased CAT activity by 263%, 398%, and 583% respectively | [10] |
| Malondialdehyde (MDA) Levels | LPS-induced lung inflammation in rats | Aminoguanidine (50, 100, 150 mg/kg) | Decreased MDA levels | [10] |
| Myeloperoxidase (MPO) Activity | TNB-induced colitis in rats | Aminoguanidine (1.5 µmol/kg daily) | 51.5 ± 9.4 units/g tissue (vs. 192.2 ± 60 in control) | [15] |
Table 2: Quantitative Data on the Antioxidant and Anti-inflammatory Effects of Selected Flavonoids
| Flavonoid | Parameter Measured | Experimental Model | Treatment Concentration | Result | Reference |
| Amentoflavone | Carrageenan-induced paw edema | Rat | 42 mg/kg | ED50 | [16] |
| Nepetin | TPA-induced mouse ear edema | Mouse | 1 mg/ear | 46.9% reduction in edema | [13] |
| Jaceosidin | TPA-induced mouse ear edema | Mouse | 1 mg/ear | 23.2% reduction in edema | [13] |
| Nepetin | NF-κB induction | In vitro | Not specified | 91% inhibition | [13] |
| Jaceosidin | NF-κB induction | In vitro | Not specified | 77% inhibition | [13] |
| 2'-methylflavanone | Pro-inflammatory cytokine production | LPS-stimulated RAW264.7 cells | 1-20 µM | Dose-dependent reduction of IL-6, IL-12p40, IL-12p70, and TNF-α | [17] |
| 3'-methylflavanone | Pro-inflammatory cytokine production | LPS-stimulated RAW264.7 cells | 1-20 µM | Dose-dependent reduction of IL-6, IL-12p40, IL-12p70, and IL-1β | [17] |
Experimental Protocols
Inhibition of Advanced Glycation End-products (AGEs) Formation by Aminoguanidine
-
Objective: To determine the inhibitory effect of aminoguanidine on the formation of AGEs on β2-microglobulin (β2M).
-
Methodology: β2M was incubated in vitro with 50 or 100 mM D-glucose for 3 weeks in the presence and absence of varying concentrations of aminoguanidine. The formation of Nε-(carboxymethyl)lysine, a specific AGE, was quantified using an enzyme-linked immunosorbent assay (ELISA) and immunoblots with an anti-AGE antibody. Fluorescent AGEs were measured using fluorospectrometry.
-
Reference: [14]
LPS-Induced Lung Inflammation Model for Aminoguanidine Evaluation
-
Objective: To investigate the effects of aminoguanidine on lipopolysaccharide (LPS)-induced systemic and lung inflammation in rats.
-
Methodology: Male Wistar rats were divided into a control group, an LPS group (1 mg/kg/day i.p.), and LPS groups treated with aminoguanidine (50, 100, or 150 mg/kg/day i.p.) for five weeks. After the treatment period, bronchoalveolar lavage fluid (BALF) and serum were collected. Total nitrite concentration, total and differential white blood cell counts, oxidative stress markers (total thiol content, SOD, and CAT activities, MDA), and levels of IL-4, IFN-γ, TGF-β1, and PGE2 were assessed.
-
Reference: [10]
TPA-Induced Mouse Ear Edema for Flavonoid Anti-inflammatory Activity
-
Objective: To evaluate the topical anti-inflammatory activity of flavonoids.
-
Methodology: Edema was induced in mouse ears by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA). The flavonoid being tested (e.g., nepetin, jaceosidin) was applied topically to the ear at a specified dose (e.g., 1 mg/ear) either before or concurrently with the TPA application. The degree of edema was quantified by measuring the increase in ear thickness or weight after a specific period.
-
Reference: [13]
LPS-Stimulated Macrophage Model for Flavonoid Cytokine Inhibition
-
Objective: To assess the effect of flavanone derivatives on the production of pro-inflammatory cytokines in macrophages.
-
Methodology: RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were co-treated with various concentrations (e.g., 1-20 µM) of the test flavonoids. The concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant was measured using a multiplex bead-based immunoassay (e.g., Bio-Plex Magnetic Luminex Assay).
-
Reference: [17]
Visualizations
Caption: Mechanism of Aminoguanidine in inhibiting AGE formation.
Caption: General mechanism of flavonoid anti-inflammatory action via NF-κB inhibition.
Conclusion
Aminoguanidine and flavonoids represent two distinct classes of compounds with significant antioxidant and anti-inflammatory properties, albeit through different primary mechanisms. Aminoguanidine's targeted inhibition of AGE formation and iNOS makes it a compound of interest, particularly in the context of diabetes and its complications. However, its clinical development has faced challenges.
Flavonoids, as a broad class of natural products, offer a wide array of structures and biological activities. Their ability to modulate multiple signaling pathways, including the NF-κB pathway, and their potent antioxidant effects make them promising candidates for the development of new therapeutic agents for a variety of inflammatory conditions. While the specific compound "this compound" remains uncharacterized in the available literature, the extensive research on other flavonoids provides a strong foundation for understanding the potential therapeutic benefits of this class of molecules. Further research is warranted to isolate and characterize novel flavonoids and to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-κB activity by aminoguanidine alleviates neuroinflammation induced by hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant properties of aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Anti-inflammatory activity of flavonoids from Eupatorium arnottianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoguanidine has both an anti-inflammatory effect on experimental colitis and a proliferative effect on colonic mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Amentoflavone: A Promising Biflavonoid for In Vivo Management of Diabetes
A comprehensive analysis of the in-vivo antidiabetic efficacy of amentoflavone, a key biflavonoid, in preclinical diabetic models. This guide provides an objective comparison with other flavonoid compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Introduction
The global prevalence of diabetes mellitus necessitates the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential antidiabetic properties. Among these, biflavonoids such as amentoflavone have demonstrated promising in vivo efficacy in preclinical studies. This guide synthesizes the available experimental data to provide a comparative overview of amentoflavone's performance in diabetic models, offering insights into its mechanisms of action and therapeutic potential. While the initial focus was on arteanoflavone, the available body of research points to the closely related amentoflavone as a well-studied alternative with significant data on its antidiabetic effects.
Comparative Efficacy of Amentoflavone in a Diabetic Mouse Model
Studies utilizing a diabetic mouse model induced by a high-fat diet and streptozotocin have shown that amentoflavone administration for 8 weeks leads to significant improvements in key diabetic markers.[1][2] The tables below summarize the quantitative data from these studies, comparing the effects of amentoflavone with a diabetic control group.
Effects on Key Biochemical and Metabolic Parameters
| Parameter | Diabetic Control Group | Amentoflavone (40 mg/kg) Treated Group | Percentage Change vs. Control |
| Fasting Blood Glucose | Significantly Increased | Significantly Decreased | ▼ |
| Insulin | Significantly Decreased | Significantly Increased | ▲ |
| Glucagon | Significantly Increased | Significantly Decreased | ▼ |
| Total Cholesterol (TC) | Significantly Increased | Significantly Decreased | ▼ |
| Triglyceride (TG) | Significantly Increased | Significantly Decreased | ▼ |
| Low-Density Lipoprotein (LDL-C) | Significantly Increased | Significantly Decreased | ▼ |
| High-Density Lipoprotein (HDL-C) | Significantly Decreased | Significantly Increased | ▲ |
Data synthesized from studies on high-fat diet and streptozotocin-induced diabetic mice.[1][2]
Modulation of Key Glucose Metabolic Enzymes
| Enzyme | Diabetic Control Group Activity | Amentoflavone (40 mg/kg) Treated Group Activity | Effect of Amentoflavone |
| Glucokinase (GCK) | Decreased | Increased | ▲ |
| Phosphofructokinase-1 (PFK-1) | Decreased | Increased | ▲ |
| Pyruvate Kinase (PK) | Decreased | Increased | ▲ |
| Glycogen Synthase Kinase-3 (GSK-3) | Increased | Inhibited | ▼ |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Increased | Inhibited | ▼ |
| Glucose-6-Phosphatase (G-6-Pase) | Increased | Inhibited | ▼ |
Data reflects the regulatory effects of amentoflavone on key enzymes involved in glucose metabolism.[1][2]
Comparison with Other Flavonoids
Other flavonoids have also been investigated for their antidiabetic potential in various in vivo models. For instance, naringenin has been shown to lower postprandial blood glucose by inhibiting intestinal α-glucosidase.[3] Genistein has demonstrated the ability to improve hyperglycemia and preserve islet mass in high-fat diet/streptozotocin-induced diabetic mice.[3] Daidzein has been reported to suppress the rise in fasting glucose and lipid levels in Leprdb/db mice.[3] While direct comparative studies are limited, amentoflavone's multifaceted effects on glucose and lipid metabolism, along with its influence on key metabolic enzymes and signaling pathways, position it as a potent antidiabetic candidate.
Experimental Protocols
In Vivo Diabetic Animal Model
A widely used and accepted model for studying type 2 diabetes is the high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) to induce diabetes in mice.[1][2]
Protocol:
-
Induction of Insulin Resistance: Male mice are fed a high-fat diet for a period of 4-8 weeks to induce insulin resistance.
-
Induction of Hyperglycemia: Following the HFD period, mice are administered a single intraperitoneal injection of STZ (a pancreatic β-cell toxin) at a dose that induces partial β-cell damage, leading to sustained hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose levels above a predetermined threshold (e.g., >11.1 mmol/L) are considered diabetic and included in the study.
-
Treatment Administration: Diabetic mice are randomly assigned to different groups: a diabetic control group receiving vehicle and treatment groups receiving various doses of amentoflavone (e.g., 20 and 40 mg/kg) or a positive control drug (e.g., rosiglitazone) daily via oral gavage for a specified duration (e.g., 8 weeks).[2] A normal control group of mice on a standard diet is also maintained.
-
Monitoring and Sample Collection: Body weight and fasting blood glucose are monitored regularly. At the end of the treatment period, animals are euthanized, and blood and tissue samples (liver, skeletal muscle, pancreas) are collected for biochemical and histological analysis.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Amentoflavone
Amentoflavone is suggested to exert its antidiabetic effects in part through the activation of the PI3K/Akt signaling pathway.[1][4] This activation leads to the translocation of GLUT4 to the cell membrane in skeletal muscle, thereby enhancing glucose uptake.[4][5]
Caption: Proposed PI3K/Akt signaling pathway activated by amentoflavone.
In Vivo Efficacy Validation Workflow
The following diagram illustrates a typical workflow for validating the in vivo efficacy of a compound like amentoflavone in a diabetic model.
Caption: Experimental workflow for in vivo diabetic model studies.
Conclusion
The presented data strongly suggests that amentoflavone possesses significant antidiabetic properties in vivo. Its ability to modulate multiple targets, including improving insulin sensitivity, regulating lipid profiles, and influencing key metabolic enzymes, highlights its potential as a lead compound for the development of new antidiabetic therapies. The activation of the PI3K/Akt signaling pathway appears to be a key mechanism underlying its beneficial effects. Further research, including dose-optimization, long-term safety studies, and direct comparative trials with existing antidiabetic agents, is warranted to fully elucidate the therapeutic potential of amentoflavone.
References
- 1. Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Arteaflavone Activity: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
Arteaflavone, a biflavonoid found in certain plant species, has garnered interest for its potential therapeutic properties. Like other flavonoids, its biological activities are multifaceted, spanning antioxidant, anti-inflammatory, and anticancer effects. The accurate and comprehensive assessment of these activities is paramount for its potential development as a therapeutic agent. This guide provides a comparative overview of various in vitro assay methods used to evaluate the bioactivity of arteanoflavone and its close structural analog, amentoflavone. Due to the limited availability of comprehensive cross-assay data for this compound, data for the structurally similar biflavonoid amentoflavone is included to provide a comparative framework.
Data Presentation: Comparative Bioactivity of Amentoflavone
The following tables summarize the 50% inhibitory concentration (IC50) values for amentoflavone across a range of antioxidant, anti-inflammatory, and anticancer assays, offering a quantitative comparison of its potency as measured by different methods.
| Antioxidant Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | 5.73 ± 0.08 | - | - |
| Enzyme Inhibition Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Xanthine Oxidase | - | Allopurinol | - |
| Lipoxygenase | - | Indomethacin | 60.97±2.31 |
| Anticancer Assay (Cell Line) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Esophageal Squamous Cancer Cells (KYSE-150) | ~100 | - | - |
| Esophageal Squamous Cancer Cells (Eca-109) | ~150 | - | - |
| Breast Cancer (MCF-7) | - | Doxorubicin | - |
| Hepatocellular Carcinoma (HepG2) | - | Doxorubicin | - |
Note: Data for amentoflavone is presented as a proxy for this compound due to the limited availability of comprehensive data for the latter. The experimental conditions for each assay can influence the IC50 values, and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound (this compound/amentoflavone) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Add a defined volume of the test compound solution at different concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[1].
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank is prepared with the solvent and DPPH solution.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration[1].
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents: Fluorescein (fluorescent probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator), Trolox (a vitamin E analog, used as a standard), and the test compound.
-
Procedure:
-
In a 96-well microplate, add the test compound at various concentrations, the fluorescein solution, and a phosphate buffer (pH 7.4).
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The ORAC value is then expressed as Trolox equivalents (TE).
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated untreated cells. The IC50 value is then determined.
Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine the cytotoxic effects of a compound.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, KYSE-150) are cultured in a suitable medium.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Mandatory Visualizations
Experimental Workflow for Cross-Validation of Arteaflavone Activity
Caption: Workflow for the cross-validation of this compound's biological activities.
Signaling Pathway Potentially Modulated by Arteaflavone
Arteaflavone has been shown to affect the PI3K/Akt and MAPK signaling pathways. A similar biflavonoid, amentoflavone, is known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Caption: Potential modulation of PI3K/Akt and NF-κB signaling pathways by this compound.
References
A Comparative Guide to the Structure-Activity Relationship of Arteanoflavone Derivatives and Related Polymethoxylated Flavones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artenoflavone, a polymethoxylated flavone (PMF) identified as 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, represents a class of flavonoids with significant therapeutic potential. While specific research on arteanoflavone derivatives is limited, the broader class of polymethoxylated flavones, particularly those isolated from Artemisia species and citrus fruits, has been extensively studied for its anticancer and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these related PMFs to infer the potential bioactivity of novel this compound derivatives. The data presented herein is compiled from various studies on structurally similar compounds, offering valuable insights for the rational design of new therapeutic agents.
I. Comparative Biological Activity of Polymethoxylated Flavones
The biological activity of polymethoxylated flavones is significantly influenced by the number and position of methoxy groups on their basic flavone scaffold. These substitutions affect the molecule's lipophilicity, planarity, and ability to interact with biological targets. The following table summarizes the cytotoxic activity of a selection of PMFs against various cancer cell lines, providing a basis for understanding their SAR.
Table 1: Cytotoxic Activity of Representative Polymethoxylated Flavones
| Compound | Structure | Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| Artenoflavone | 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | - | - | Reference Structure. Hydroxyl groups at C5 and C7, methoxy group at C6, and trimethoxylated B-ring. |
| Nobiletin | 5,6,7,8,3',4'-Hexamethoxyflavone | HL-60 | >100 | Fully methoxylated A-ring and dimethoxylated B-ring. Lower activity compared to hydroxylated analogs.[1][2] |
| Tangeretin | 5,6,7,8,4'-Pentamethoxyflavone | HL-60 | >100 | Highly methoxylated A-ring. The absence of a 3'-methoxy group compared to nobiletin.[2] |
| Sinensetin | 5,6,7,3',4'-Pentamethoxyflavone | HL-60 | 12.5 | Presence of 3',4'-dimethoxy pattern on the B-ring appears to enhance activity compared to 4'-methoxy alone.[1] |
| 7,3'-Dimethoxyflavone | 7,3'-Dimethoxyflavone | HL-60 | 6.8 | Demonstrates potent activity, highlighting the importance of the 3'-methoxyl group.[1][2] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | MCF-7 | ~25 | The presence of a 5-hydroxyl group is critical for inducing Ca2+-mediated apoptosis.[3][4] |
| 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone (3'-OH-TtMF) | 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | MCF-7 | ~30 | A hydroxyl group on the B-ring contributes to pro-apoptotic activity.[3][4] |
General Structure-Activity Relationship Observations:
-
Hydroxylation vs. Methoxylation: The presence of hydroxyl groups, particularly at the C5 position, is often associated with increased cytotoxic and pro-apoptotic activity.[3][4] In contrast, a higher degree of methoxylation can sometimes lead to decreased activity, although it generally enhances lipophilicity.
-
B-Ring Substitution: The substitution pattern on the B-ring is a critical determinant of activity. A methoxy group at the 3'-position appears to be favorable for antiproliferative effects.[1][2]
-
A-Ring Methoxylation: A higher degree of methoxylation on the A-ring can contribute to cytotoxic activity.[1][2]
II. Experimental Protocols
The following is a detailed protocol for a key experiment used to evaluate the cytotoxic activity of flavonoid derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.
1. Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.
2. Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7, HL-60)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives or other flavonoids) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Note: Some flavonoids have been shown to reduce MTT in the absence of cells, which can interfere with the assay. It is crucial to include appropriate controls, such as wells with the compound and MTT in the cell-free medium, to account for any direct reduction of MTT by the test substance.[5][6]
III. Visualizations
Diagram 1: Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of flavonoid derivatives using the MTT assay.
Diagram 2: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by polymethoxylated flavones in cancer cells.
IV. Conclusion
The structure-activity relationship of polymethoxylated flavones is complex, with the pattern of hydroxylation and methoxylation on both the A and B rings playing a crucial role in their biological activities. While specific data on this compound derivatives are not yet widely available, the insights gained from structurally related PMFs provide a solid foundation for future research. The presence of hydroxyl groups appears to be a key determinant for enhancing cytotoxic and pro-apoptotic effects, while specific methoxylation patterns can fine-tune the activity. The PI3K/Akt/mTOR and MAPK signaling pathways are significant targets for these compounds.[7][8][9] Further synthesis and biological evaluation of this compound derivatives, guided by the SAR principles outlined in this guide, will be instrumental in developing novel and potent therapeutic agents.
References
- 1. Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 8. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antioxidant capacity of arteanoflavone to other natural compounds
A comprehensive guide for researchers and drug development professionals on the antioxidant capacity of arteanoflavone, benchmarked against other renowned natural antioxidants.
Introduction
Artoflavin, a flavonoid sourced from Artocarpus nobilis, is emerging as a compound of significant interest within the scientific community. This guide provides a comparative overview of its antioxidant capabilities, juxtaposed with established natural antioxidants such as quercetin, catechin, and resveratrol. The following sections delve into quantitative antioxidant assays, detailed experimental methodologies, and visual representations of relevant biological pathways to offer a thorough comparative analysis.
Comparative Antioxidant Capacity
The antioxidant potential of this compound and other selected natural compounds was evaluated using three widely recognized assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity). The results, presented as IC50 values for DPPH and ABTS assays and as Trolox equivalents for the ORAC assay, are summarized in the table below. Lower IC50 values are indicative of greater antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| Artocarpus nobilis Extract * | Not Reported | Not Reported | Not Reported |
| Quercetin | 4.60[1] | 48.0[1] | Not Reported |
| Catechin | Not Reported | 3.12[2] | Not Reported |
| Resveratrol | 15.54[3] | 2.86[3] | 23.12[3] |
*Data for a methanolic extract of Artocarpus nobilis seeds. Specific values for isolated this compound are not available.
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The procedure is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared.
-
A specific volume of the test compound or standard is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.
-
A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The protection is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe, typically fluorescein, is used.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is used to induce oxidative damage.
-
The assay is performed in a multi-well plate format. Each well contains the fluorescent probe, the antioxidant (test sample or Trolox standard), and the AAPH.
-
The fluorescence decay is monitored over time at a specific excitation and emission wavelength (e.g., 485 nm and 520 nm for fluorescein).
-
The Area Under the Curve (AUC) for the fluorescence decay is calculated for the blank (no antioxidant), the standard (Trolox), and the test samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or per mole of the sample.
Visualizing Antioxidant Mechanisms
To better understand the processes involved in antioxidant activity and the experimental workflows, the following diagrams are provided.
Caption: A generalized workflow for DPPH and ABTS antioxidant assays.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Arteanoflavone: A Comparative Guide to Target Validation Using Knockout Models
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, identifying the precise molecular targets of a novel compound is a critical step. This guide provides a comprehensive comparison of methodologies for validating the targets of arteanoflavone, a flavonoid with therapeutic potential, with a special focus on the use of knockout (KO) models. This document is intended for researchers, scientists, and drug development professionals interested in the robust validation of drug targets.
While direct studies on this compound are emerging, we can draw valuable insights from structurally similar flavonoids found in the same plant family, Artemisia. This guide will focus on the targets of two such flavonoids, hispidulin and 6-methoxytricin , as proxies for understanding the potential mechanisms of this compound and the methodologies for their validation.
Key Putative Targets of this compound Analogs
Based on studies of related flavonoids, the following are key putative targets that may be relevant for this compound:
-
Fatty Acid-Binding Protein 4 (FABP4): A key regulator of lipid metabolism and inflammatory responses.
-
PI3K/AKT Signaling Pathway: A crucial pathway involved in cell survival, proliferation, and metabolism.
-
Aldose Reductase (AR): An enzyme implicated in diabetic complications.
-
Advanced Glycation End-products (AGEs) and their Receptor (RAGE): AGEs are harmful compounds that accumulate in the body and contribute to various chronic diseases.
Target Validation: A Comparative Analysis of Knockout Models and Alternatives
The "gold standard" for in vivo target validation is the use of knockout (KO) animal models, where the gene encoding the putative target is deleted. This allows for a definitive assessment of the target's role in the compound's mechanism of action.
Quantitative Data from Knockout Studies
| Flavonoid Analog | Putative Target | Knockout Model | Key Finding |
| Hispidulin | FABP4 | FABP4 KO mice | In diet-induced obese FABP4 KO mice, the beneficial effects on glucose and lipid metabolism are similar to those observed with hispidulin treatment in wild-type mice, suggesting FABP4 is a key target.[1][2][3][4] |
| Hispidulin | PI3K/AKT | PTEN KO mice (activates PI3K/AKT) | The effects of hispidulin on cell proliferation and apoptosis are attenuated in cells with a constitutively active PI3K/AKT pathway, indicating this pathway is a downstream target.[5][6][7][8] |
| 6-Methoxytricin | Aldose Reductase (AR) | AR KO mice | AR KO mice are protected from the development of diabetic neuropathy, a condition that 6-methoxytricin is suggested to alleviate, supporting AR as a primary target.[9][10][11][12][13] |
| 6-Methoxytricin | RAGE | RAGE KO mice | RAGE KO mice show reduced inflammation and tissue damage in response to AGEs, mirroring the protective effects of 6-methoxytricin and validating RAGE as a key receptor in its mechanism of action.[14][15][16][17][18] |
Experimental Workflow: Target Validation Using Knockout Models
The following diagram illustrates a typical workflow for validating a drug target using knockout models.
Caption: Workflow for target validation using knockout models.
Signaling Pathways of Putative Targets
Understanding the signaling pathways of the putative targets is crucial for interpreting experimental data.
PI3K/AKT Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway.
RAGE Signaling Pathway
Caption: Simplified RAGE signaling pathway.
Detailed Experimental Protocols
Generation of Knockout Mice
The generation of knockout mice is a fundamental step. The most definitive method is targeted gene disruption via homologous recombination in embryonic stem (ES) cells.[19] This involves creating a targeting vector containing a selectable marker flanked by DNA sequences homologous to the target gene. After introduction into ES cells, homologous recombination leads to the replacement of the target gene with the selectable marker. These modified ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to generate homozygous knockout animals. A more recent and efficient method is the use of CRISPR-Cas9 technology, which allows for precise gene editing.[20]
In Vivo Efficacy Studies in Knockout Models
Objective: To determine if the absence of the target gene alters the pharmacological effect of the compound.
Protocol:
-
Animal Groups:
-
Group 1: Wild-type (WT) mice + Vehicle
-
Group 2: Wild-type (WT) mice + Compound
-
Group 3: Knockout (KO) mice + Vehicle
-
Group 4: Knockout (KO) mice + Compound
-
-
Treatment: Administer the compound (e.g., hispidulin or 6-methoxytricin) or vehicle to the respective groups for a predetermined duration.
-
Phenotypic Analysis: At the end of the treatment period, assess relevant physiological and biochemical parameters. For example, in a study investigating the role of FABP4 in obesity, parameters would include body weight, glucose tolerance, insulin sensitivity, and lipid profiles.
-
Data Analysis: Compare the effects of the compound in WT versus KO mice. If the compound's effect is diminished or absent in the KO mice, it provides strong evidence that the deleted gene is the primary target.
Alternative Target Validation Methods
While knockout models are powerful, other methods can provide complementary evidence for target validation.
| Method | Description | Advantages | Disadvantages |
| RNA interference (RNAi) | Utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of the target gene. | Relatively rapid and can be used in a wide range of cell types and in vivo. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[19] |
| Chemical Genetics | Employs small molecules to modulate the activity of a specific protein target. This can involve developing highly selective inhibitors or using "bump-hole" strategies where a protein is mutated to be sensitive to a specific inhibitor.[21] | Allows for temporal control of target inhibition and can be more reflective of a drug's action. | Development of highly specific chemical probes can be challenging. |
| CRISPR-based technologies | Beyond generating knockout models, CRISPR can be used for targeted gene activation (CRISPRa) or interference (CRISPRi) to modulate gene expression without permanent genetic changes.[20] | High specificity and versatility for both loss-of-function and gain-of-function studies. | Potential for off-target editing and mosaicism in in vivo studies. |
Conclusion
The validation of a drug's target is a cornerstone of modern drug development. The use of knockout models provides the most definitive in vivo evidence for target engagement and efficacy. By combining data from knockout studies with in vitro assays and alternative validation methods, researchers can build a robust and compelling case for the mechanism of action of novel compounds like this compound. The insights gained from studying related flavonoids provide a clear roadmap for the future investigation of this promising therapeutic agent.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fabp4 fatty acid binding protein 4, adipocyte [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. RNAseq Analysis of FABP4 Knockout Mouse Hippocampal Transcriptome Suggests a Role for WNT/β-Catenin in Preventing Obesity-Induced Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models to decipher the PI3K signaling network in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose Reductase-Deficient Mice Develop Nephrogenic Diabetes Insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Aldose reductase-deficient mice are protected from delayed motor nerve conduction velocity, increased c-Jun NH2-terminal kinase activation, depletion of reduced glutathione, increased superoxide accumulation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Knockout of receptor for advanced glycation end‐products attenuates age‐related renal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor for Advanced Glycation End Products (RAGE) Deficiency Attenuates the Development of Atherosclerosis in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockout of receptor for advanced glycation end-products attenuates age-related renal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor for Advanced Glycation End Products (RAGE) and Mechanisms and Therapeutic Opportunities in Diabetes and Cardiovascular Disease: Insights From Human Subjects and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical genetic approaches for target validation - Leiden University [universiteitleiden.nl]
A Comparative Guide to Luteolin, a Promising Flavonoid from Artemisia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of luteolin, a flavonoid with significant therapeutic potential, found across various species of the Artemisia genus. Due to the limited availability of comparative data on the initially requested arteanoflavone, this document focuses on luteolin, a well-researched flavone with established presence and biological activity in this genus. This guide summarizes quantitative data, details its potent anticancer and anti-inflammatory activities with supporting experimental data, outlines relevant experimental protocols, and visualizes key biological pathways.
Luteolin in Artemisia: A Quantitative Overview
Luteolin is a common flavonoid found in several species of the Artemisia genus. While direct comparative studies on its concentration across a wide range of these species are scarce, available data indicates its presence and, in some cases, its abundance.
| Artemisia Species | Luteolin Content | Reference |
| Artemisia afra | 1.9 mg/g | [1] |
| Artemisia annua | Present, but in lower concentration than apigenin. A method for quantification has been developed. | [2] |
| Artemisia absinthium | Identified as one of the main flavonoid components. | [3] |
| Artemisia herba-alba | Present. | [4] |
| Artemisia montana | Luteolin 7-O-rutinoside (scolymoside) has been isolated. | [5][6] |
| Artemisia vulgaris | Luteolin has been isolated from the acetonic extract. | [7] |
Biological Activities of Luteolin: A Comparative Analysis
Luteolin exhibits a broad spectrum of pharmacological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Luteolin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is often attributed to its ability to induce apoptosis, inhibit cell proliferation and metastasis, and arrest the cell cycle.[8][9]
| Cancer Cell Line | Luteolin IC₅₀ Value | Reference |
| Human lung carcinoma (A549) | 3.1 µM | [10] |
| Human T-cell leukemia (CCRF-HSB-2) | 2.0 µM | [10] |
| Human gastric cancer (TGBC11TKB) | 1.3 µM | [10] |
| Human colon cancer (LoVo) | 66.70 µmol/L (24h), 30.47 µmol/L (72h) | [8] |
| Human promyelocytic leukemia (HL-60) | 12.5 µM - 15 µM | [10] |
| Human squamous cell cancer (A431) | 19 µM | [10] |
| Human lung cancer (GLC4) | 40.9 µM | [10] |
| Human colon cancer (COLO 320) | 32.5 µM | [10] |
Anti-inflammatory Activity
Luteolin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of immune cells.[11][12] In vivo studies have demonstrated its efficacy in various animal models of inflammation. For instance, oral administration of luteolin (10 and 50 mg/kg) has been shown to efficiently suppress carrageenan-induced paw edema in mice.[13][14] It also significantly reduces the number of infiltrated leukocytes in the air pouch test.[13][14]
Experimental Protocols
General Protocol for the Isolation of Luteolin from Artemisia Species
The following is a representative protocol for the extraction and isolation of flavonoids like luteolin from Artemisia plant material.[15]
Workflow for Luteolin Isolation
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.
MTT Assay Workflow
Signaling Pathways Modulated by Luteolin
Luteolin's diverse biological activities are a result of its ability to modulate multiple key signaling pathways involved in the pathogenesis of cancer and inflammation.
Anticancer Signaling Pathways
Luteolin has been shown to interfere with several signaling cascades that are crucial for cancer cell survival, proliferation, and metastasis.[16][17]
Anticancer Signaling Pathways of Luteolin
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of luteolin are mediated through the inhibition of key pro-inflammatory signaling pathways.[11][18]
Anti-inflammatory Signaling Pathways of Luteolin
Conclusion
Luteolin, a flavonoid present in numerous Artemisia species, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. While this guide provides a comprehensive overview of the existing research, it also highlights the need for direct comparative studies to evaluate the yield and biological activity of luteolin isolated from different Artemisia species. Such research would be invaluable for the standardization of herbal preparations and the development of new phytopharmaceuticals.
References
- 1. malariaworld.org [malariaworld.org]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. Total Flavonoids in Artemisia absinthium L. and Evaluation of Its Anticancer Activity [mdpi.com]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of luteolin 7-O-rutinoside and esculetin with potential antioxidant activity from the aerial parts of Artemisia montana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Powerful anti-inflammatory action of luteolin: Potential increase with IL-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researcherslinks.com [researcherslinks.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunopharmacological Activities of Luteolin in Chronic Diseases [mdpi.com]
Arteoanoflavone and Diabetic Neuropathy: A Comparative Analysis of Efficacy Against Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of arteanoflavone versus the current standard-of-care treatments for diabetic neuropathy. While direct clinical data for this compound in diabetic neuropathy is not yet available, this document synthesizes preclinical evidence for flavonoids with similar mechanisms of action and compares their potential therapeutic profile to established therapies.
Introduction to this compound
This compound is a flavonoid, a class of natural compounds found in various plants, including Artemisia iwayomogi and Artocarpus nobilis. A key characteristic of this compound and other flavonoids is their inhibitory activity against the formation of Advanced Glycation Endproducts (AGEs). AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars and are implicated in the pathogenesis of diabetic complications, including neuropathy.[1][2][3] The accumulation of AGEs in nerve tissues contributes to nerve damage and the symptoms of neuropathy through mechanisms such as inflammation and oxidative stress.[1][3]
Current Standard-of-Care for Diabetic Neuropathy
The current management of diabetic neuropathy primarily focuses on two areas: tight glycemic control to slow disease progression and symptomatic pain relief.[4] There are no approved treatments that can reverse the underlying nerve damage.
Table 1: Standard-of-Care Pharmacologic Treatments for Neuropathic Pain in Diabetes
| Drug Class | Examples | Mechanism of Action | Common Side Effects |
| Gabapentinoids | Pregabalin, Gabapentin | Bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. | Dizziness, somnolence, peripheral edema |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine | Increase the levels of serotonin and norepinephrine in the synaptic cleft, which modulates pain pathways. | Nausea, dry mouth, insomnia, constipation |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline | Inhibit the reuptake of serotonin and norepinephrine; also block sodium channels and cholinergic receptors. | Dry mouth, sedation, constipation, orthostatic hypotension |
| Sodium Channel Blockers | Carbamazepine, Oxcarbazepine | Block voltage-gated sodium channels, reducing neuronal excitability. | Dizziness, ataxia, nausea, hyponatremia |
This compound's Potential Efficacy: A Mechanistic Comparison
The therapeutic potential of this compound for diabetic neuropathy is primarily based on its ability to inhibit the formation of AGEs. This mechanism directly targets a key pathological process in the development of diabetic complications.
Signaling Pathway of AGEs Formation and Neuropathy
Caption: AGEs formation pathway in diabetic neuropathy.
Preclinical Evidence for Flavonoids in Diabetic Neuropathy
While direct experimental data on this compound for diabetic neuropathy is lacking, numerous studies have demonstrated the efficacy of other flavonoids in preclinical models. These studies provide a strong rationale for investigating this compound's potential.
Table 2: Summary of Preclinical Studies on Flavonoids for Diabetic Neuropathy
| Flavonoid | Animal Model | Key Findings | Putative Mechanism of Action | Reference |
| Quercetin | Streptozotocin (STZ)-induced diabetic rats | Reduced thermal hyperalgesia and mechanical allodynia; improved nerve conduction velocity. | Antioxidant, anti-inflammatory, inhibition of AGEs formation. | [5][6] |
| Hesperidin | High-fat diet and STZ-induced diabetic rats | Increased tail flick response time in hot plate and tail immersion tests. | Antioxidant, anti-inflammatory. | [7][8] |
| Kaempferol | STZ-induced diabetic rats | Normalized hyperglycemia and reduced painful stimuli. | Reduction of free radicals and AGEs, inhibition of inflammatory mediators. | [5] |
| Fisetin | STZ-induced diabetic rats | Reduced oxidative stress and neuroinflammation. | Reduction of NF-κB expression. | [5] |
| Morin | STZ-induced diabetic rats | Reduced sensorimotor changes (hyperalgesia and allodynia). | Neutralized neuroinflammation triggered by NF-κB by reducing ROS. | [5] |
Experimental Protocols in Preclinical Diabetic Neuropathy Research
The evaluation of potential new therapies for diabetic neuropathy in preclinical settings involves standardized models and assessment methods.
Induction of Diabetic Neuropathy in Animal Models
A common method to induce diabetic neuropathy in rodents is through the administration of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia.[9][10]
Caption: General experimental workflow for preclinical diabetic neuropathy studies.
Key Experimental Endpoints
-
Nerve Conduction Velocity (NCV): Measures the speed of electrical impulses along a nerve, which is typically reduced in diabetic neuropathy.
-
Thermal and Mechanical Nociceptive Thresholds: Assessed using methods like the hot plate test, tail-flick test, and von Frey filaments to quantify pain sensitivity (hyperalgesia and allodynia).[11]
-
Histopathology of Nerve Tissue: Microscopic examination of nerve biopsies to assess nerve fiber density and signs of damage.
-
Biochemical Markers: Measurement of AGEs, oxidative stress markers (e.g., malondialdehyde), and inflammatory cytokines (e.g., TNF-α, IL-6) in tissue and blood samples.[7][8]
Conclusion and Future Directions
This compound, as a potent inhibitor of AGEs formation, presents a promising therapeutic avenue for diabetic neuropathy by targeting a fundamental disease mechanism. While direct comparative efficacy data against standard-of-care is currently unavailable, preclinical studies on other flavonoids with similar properties suggest potential for disease modification beyond simple symptom relief.
Future research should focus on:
-
In vivo studies to evaluate the efficacy of this compound in established animal models of diabetic neuropathy.
-
Direct comparative studies of this compound against standard-of-care drugs like pregabalin or duloxetine.
-
Pharmacokinetic and toxicological studies to establish a safety profile for this compound.
The development of AGEs inhibitors like this compound could represent a significant advancement in the treatment of diabetic neuropathy, potentially offering a neuroprotective strategy to halt or reverse the progression of this debilitating condition.
References
- 1. Role of advanced glycation end products in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. scientifictemper.com [scientifictemper.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Meta-Analysis of the Biological Effects of Arteanoflavone and Related Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the biological effects of arteanoflavone and structurally similar flavonoids. Due to the limited availability of specific studies on this compound, this document synthesizes data from research on related flavones to offer a comprehensive overview of their potential therapeutic activities. The information presented herein is intended to support further research and drug development efforts in the field of flavonoid pharmacology.
Comparative Analysis of Biological Activities
Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities. This section compares the anticancer, anti-inflammatory, and antioxidant properties of various flavones, providing a framework for understanding the potential effects of this compound.
Anticancer Activity
Table 1: Cytotoxic Activity of Selected Flavone Derivatives Against Human Cancer Cell Lines
| Flavone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tert-butoxycarbonyl-containing amine hybrid | HEL (Human Erythroleukemia) | ~7.5 | [1] |
| Tert-butoxycarbonyl-containing amine hybrid | PC3 (Prostate Cancer) | ~9.0 | [1] |
| Apigenin | HEL (Human Erythroleukemia) | > 20 | [1] |
| Apigenin | PC3 (Prostate Cancer) | > 20 | [1] |
| Cisplatin (Positive Control) | HEL (Human Erythroleukemia) | ~8.0 | [1] |
| Cisplatin (Positive Control) | PC3 (Prostate Cancer) | ~11.0 | [1] |
| 5,7-dihydroxy-4'-methoxyisoflavone | U2OS (Osteosarcoma) | Dose-dependent inhibition | [2] |
| Amentoflavone | A549 (Non-small cell lung carcinoma) | 60 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of flavonoids are attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its inhibition is a common mechanism of action for many flavonoids.
Table 2: Anti-inflammatory Effects of Selected Flavonoids
| Flavonoid | Model | Key Findings | Reference |
| Amentoflavone | In vitro (Lung Cancer Cells) | Inhibition of NF-κB activation | [3] |
| Flavanone Analogues | In vivo (TPA-induced mouse ear edema) | Significant edema inhibition | [4] |
| Methyl Derivatives of Flavanone | In vitro (LPS-stimulated macrophages) | Dose-dependent modulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [5] |
Antioxidant Activity
Flavonoids are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, which is implicated in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.
Table 3: Antioxidant Activity of Selected Flavonoids
| Flavonoid/Extract | Assay | Key Findings | Reference |
| C18-Edaravone (derivative of a radical scavenger) | DPPH Assay | Significant radical scavenging activity | [6] |
| 3-hydroxyflavone Derivatives | DPPH and Hydrogen Peroxide Methods | High activity, comparable to ascorbic acid and quercetin | [7] |
| Flavonoids (Quercetin, Myricetin, etc.) | DPPH, ABTS, ORAC | Dose-dependent antioxidative activities | [8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Add various concentrations of the test compound (e.g., anticancer agents) to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[9][10]
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: Prepare a methanolic solution of DPPH (e.g., 1 x 10^-4 M).
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: Mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[6][11][12][13]
In Vivo Anti-inflammatory Assay (TPA-induced Mouse Ear Edema)
This model is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Use a suitable mouse strain (e.g., ICR mice).
-
Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the inner and outer surfaces of one ear of each mouse to induce inflammation.
-
Treatment: Apply the test compound (e.g., flavanone solutions) topically to the TPA-treated ear. A vehicle control is applied to the other ear.
-
Measurement: After a specific time, measure the thickness and weight of the ear punches. The percentage of edema inhibition is calculated by comparing the treated group with the control group.[14][15]
Signaling Pathways and Experimental Workflows
The biological effects of flavonoids are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of flavonoids.
Caption: Intrinsic and extrinsic apoptosis pathways.[16][17]
Caption: The NF-κB signaling pathway in inflammation.[18][19][20]
Caption: General experimental workflow for evaluating flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
Safety Operating Guide
Proper Disposal of Arteanoflavone: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals working with arteanoflavone must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. In the absence of specific disposal data for this compound, a precautionary approach, treating the compound as potentially hazardous, is essential. This guide provides a comprehensive overview of the recommended disposal procedures.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given that this compound is a yellow powder with unknown specific toxicity, the following PPE is mandatory to prevent inhalation, skin, and eye contact:
-
Respiratory Protection: A properly fitted NIOSH-approved respirator or a fume hood should be used to avoid inhaling the powder.[1][2]
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes or airborne particles.[1][3][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required to prevent skin contact.[1][4]
This compound Disposal Procedures
This compound waste, including unused product, contaminated materials, and empty containers, should be managed as hazardous chemical waste.[5][6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6][8][9]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all this compound waste separately from other chemical waste streams to avoid potential reactions.[7] This includes solid waste (e.g., contaminated gloves, wipes, weigh boats) and any solutions containing this compound.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.[5][7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][7] Do not use abbreviations or chemical formulas.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[5][10]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6]
Spill Management
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described above.
-
Contain the Spill: For a solid spill, carefully sweep up the material using a dustpan and brush or a HEPA-filtered vacuum cleaner. Avoid creating dust. Place the collected material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water, or as recommended by your institution's safety protocols) and disposable wipes.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated wipes and PPE, must be disposed of as hazardous waste.[11]
Summary of this compound Disposal Information
| Parameter | Guideline |
| Chemical Name | This compound |
| Appearance | Yellow powder |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Long-term toxicity is unknown. Treat as hazardous. |
| PPE Requirements | NIOSH-approved respirator, chemical safety goggles, face shield, nitrile gloves, lab coat.[1][2][3][4][12] |
| Disposal Method | Collect as hazardous chemical waste. Do not dispose of in drains or regular trash.[5][6][8][9] |
| Waste Container | Labeled, sealed, and compatible hazardous waste container.[5][7] |
| Spill Cleanup | Wear full PPE, contain and collect the spill, decontaminate the area, and dispose of all cleanup materials as hazardous waste.[11] |
This compound Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Arteanoflavone and Related Flavonoid Compounds
This guide provides essential, immediate safety and logistical information for handling Arteanoflavone and other flavonoid compounds in a laboratory setting. It includes procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment, handling, and disposal.
Hazard and Personal Protective Equipment Summary
The following table summarizes the potential hazards and recommended personal protective equipment (PPE) based on the safety data for Flavone. This information should be considered as a minimum requirement, and a thorough risk assessment should be conducted for the specific experimental procedures involving this compound.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment |
| Skin Contact | H315: Causes skin irritation[1][2] | Gloves: Nitrile or other chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with laboratory practices[3]. |
| Eye Contact | H319: Causes serious eye irritation[1][2] | Eye Protection: Tightly fitting safety goggles or a face shield. Use eye protection tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Inhalation | H335: May cause respiratory irritation[1][2] | Respiratory Protection: If dust is generated, use a NIOSH- or CEN-certified respirator[2]. Handling should be performed in a well-ventilated area, preferably a fume hood. |
| Aquatic Hazard | H401: Toxic to aquatic life[3] | N/A |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Operational Plan for Handling this compound
This step-by-step guide provides procedural instructions for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparation:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet provided by the supplier for this compound.
-
Personal Protective Equipment (PPE) Inspection:
-
Gloves: Select chemical-resistant gloves (e.g., nitrile) of the correct size. Visually inspect for any tears or punctures before use[3].
-
Eye Protection: Wear well-fitting safety goggles that provide a seal around the eyes. If there is a splash risk, use a face shield in addition to goggles.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect personal clothing.
-
-
Work Area Setup:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk[2].
-
Ensure a spill kit appropriate for chemical powders is readily accessible.
-
Keep the work area free of clutter.
-
2. Handling Procedures:
-
Weighing:
-
When weighing the solid compound, use a draft shield or conduct the weighing within the fume hood to prevent dust from becoming airborne.
-
Use a spatula to handle the powder and avoid creating dust clouds.
-
-
Dissolving:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the solvent is volatile, ensure this step is also performed in a fume hood.
-
-
General Practices:
3. Disposal Plan:
-
Personal Protective Equipment:
-
Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of in a designated waste container[3].
-
Other contaminated disposable PPE should also be disposed of as chemical waste.
-
-
Chemical Waste:
-
Decontamination:
-
Clean the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
Ensure all contaminated cleaning materials are disposed of as hazardous waste.
-
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
